Ubiquitination-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHSEYQQWBBPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ubiquitination-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitination-IN-1 is a potent small molecule inhibitor of the protein-protein interaction between Cyclin-dependent kinase subunit 1 (Cks1) and S-phase kinase-associated protein 2 (Skp2). This inhibition disrupts the function of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex, leading to the stabilization of key tumor suppressor proteins, most notably p27Kip1. By preventing the ubiquitination and subsequent proteasomal degradation of p27, this compound causes an accumulation of this cyclin-dependent kinase inhibitor, resulting in cell cycle arrest and inhibition of tumor cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the Cks1-Skp2-p27 signaling pathway, quantitative data on its activity, and detailed protocols for key experimental assays.
Core Mechanism of Action
This compound functions by directly interfering with the formation of a critical protein complex required for the ubiquitination of the tumor suppressor protein p27. The primary components of this pathway are:
-
SCF E3 Ubiquitin Ligase Complex: This multi-protein complex is responsible for recognizing and targeting specific substrate proteins for ubiquitination. The SCF complex consists of Skp1, Cullin-1, an F-box protein (in this case, Skp2), and a RING-box protein.
-
Skp2: As the F-box protein component, Skp2 is the substrate recognition subunit of the SCF complex. It specifically binds to phosphorylated p27.
-
Cks1: An essential adaptor protein that facilitates the high-affinity interaction between Skp2 and phosphorylated p27, thereby promoting its ubiquitination.
-
p27Kip1 (p27): A cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in regulating the cell cycle, particularly at the G1/S transition. The degradation of p27 is a prerequisite for cells to enter the S phase.
This compound is a Cks1-Skp2 protein-protein interaction inhibitor.[1] By binding at the interface of Cks1 and Skp2, it prevents their association. This disruption is critical because the Cks1-Skp2 complex is required for the efficient recognition and binding of phosphorylated p27 by the SCF E3 ligase. Consequently, the ubiquitination of p27 is blocked, leading to its accumulation in the cell. Increased levels of p27 inhibit the activity of cyclin-CDK complexes, causing cell cycle arrest, primarily at the G1/S checkpoint.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant inhibitors of the Cks1-Skp2 interaction.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 (Cks1-Skp2 Interaction) | 0.17 µM | Concentration of this compound required to inhibit 50% of the Cks1-Skp2 protein-protein interaction in a biochemical assay.[1] |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 | Description |
| A549 (Human Lung Carcinoma) | 0.91 µM | Concentration of this compound required to inhibit the growth of A549 cells by 50%.[1] |
| HT1080 (Human Fibrosarcoma) | 0.4 µM | Concentration of this compound required to inhibit the growth of HT1080 cells by 50%.[1] |
Signaling Pathway
The signaling pathway affected by this compound is central to cell cycle control. The following diagram illustrates the key events in the p27 ubiquitination pathway and the point of intervention by this compound.
Caption: Cks1-Skp2 mediated ubiquitination of p27 and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cks1-Skp2 Protein-Protein Interaction Assay (AlphaScreen)
This protocol describes a high-throughput AlphaScreen assay to identify and characterize inhibitors of the Cks1-Skp2 interaction.
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His6-tagged Cks1
-
AlphaScreen GST Donor Beads (PerkinElmer)
-
AlphaScreen Nickel Chelate Acceptor Beads (PerkinElmer)
-
AlphaLISA buffer (PerkinElmer)
-
384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer)
-
Plate reader capable of AlphaScreen detection (e.g., EnVision, PerkinElmer)
-
This compound or other test compounds
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in AlphaLISA buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Protein Preparation: Dilute the GST-Skp2/Skp1 complex and His6-Cks1 in AlphaLISA buffer to the desired working concentrations. Optimal concentrations should be determined empirically through a cross-titration experiment.
-
Assay Assembly:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the diluted GST-Skp2/Skp1 complex.
-
Add 5 µL of the diluted His6-Cks1.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Bead Addition:
-
Prepare a mixture of AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads in AlphaLISA buffer.
-
Add 10 µL of the bead mixture to each well. The final concentration of beads should be optimized as per the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vitro p27 Ubiquitination Assay
This assay reconstitutes the ubiquitination of p27 in vitro to assess the inhibitory effect of compounds on the SCF-Skp2 E3 ligase activity.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH3)
-
Recombinant human SCF-Skp2/Cks1 complex
-
Recombinant human p27 (wild-type and T187A mutant as a negative control)
-
Recombinant Cyclin E/CDK2 kinase
-
Ubiquitin and biotinylated-ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 10 mM ATP)
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody
-
Streptavidin-HRP conjugate
Procedure:
-
Phosphorylation of p27:
-
Incubate recombinant p27 with active Cyclin E/CDK2 in a kinase reaction buffer containing ATP at 30°C for 60 minutes.
-
-
Ubiquitination Reaction:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, SCF-Skp2/Cks1 complex, ubiquitin, and biotinylated-ubiquitin.
-
Add the test compound (this compound) or DMSO vehicle.
-
Initiate the reaction by adding the pre-phosphorylated p27.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect ubiquitinated p27 by Western blotting using an anti-p27 antibody, which will show a ladder of higher molecular weight bands corresponding to polyubiquitinated p27.
-
Alternatively, detect biotinylated-ubiquitin conjugates by probing the membrane with streptavidin-HRP.
-
-
Data Analysis: Quantify the intensity of the ubiquitinated p27 bands to determine the extent of inhibition by the test compound.
Cellular p27 Stability Assay
This assay measures the effect of this compound on the stability of endogenous p27 in cultured cells.
Materials:
-
Human cancer cell line (e.g., A549, HT1080)
-
Complete cell culture medium
-
This compound
-
Cycloheximide (B1669411) (CHX)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody
-
Anti-loading control antibody (e.g., anti-actin or anti-tubulin)
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 6-24 hours).
-
-
Protein Synthesis Inhibition:
-
Add cycloheximide (a protein synthesis inhibitor) to the culture medium at a final concentration of 10-50 µg/mL.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein extracts.
-
Determine the protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p27 and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for p27 and the loading control. Normalize the p27 levels to the loading control and plot the relative p27 levels over time to determine the protein half-life in the presence and absence of the inhibitor.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of Cks1-Skp2 inhibitors like this compound.
Caption: A logical workflow for the identification and characterization of Cks1-Skp2 inhibitors.
References
Technical Guide: Targeting the Cks1-Skp2 Protein-Protein Interaction for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex containing the F-box protein Skp2 (SCF-Skp2) is a critical regulator of cell cycle progression. Its activity is frequently dysregulated in human cancers, leading to the uncontrolled proliferation of tumor cells. A key function of this complex is to target the cyclin-dependent kinase (CDK) inhibitor p27Kip1 for ubiquitination and subsequent proteasomal degradation. This process is critically dependent on the accessory protein Cks1, which forms a composite substrate-binding pocket with Skp2. The overexpression of Skp2 and the consequent loss of p27 are hallmarks of many aggressive cancers and are often associated with poor prognosis.[1][2][3][4] Therefore, inhibiting the protein-protein interaction (PPI) between Cks1 and Skp2 presents a compelling therapeutic strategy to restore p27 levels, enforce cell cycle arrest, and impede tumor growth. This document provides a comprehensive technical overview of the Cks1-Skp2 interaction as a therapeutic target, detailing the underlying signaling pathways, mechanisms of inhibition, quantitative data on known inhibitors, and key experimental protocols for their discovery and characterization.
The SCF-Skp2/Cks1 Signaling Pathway
The timely degradation of the CDK inhibitor p27 is essential for the transition from the G1 to the S phase of the cell cycle.[5] This degradation is orchestrated by the SCF-Skp2 E3 ubiquitin ligase. The process requires a series of precisely regulated molecular events.
First, for p27 to be recognized by the SCF-Skp2 complex, it must be phosphorylated on a specific threonine residue (Thr187) by the Cyclin E/CDK2 complex.[1][6] However, Skp2 alone binds this phosphorylated p27 (p-p27) with low affinity. The accessory protein Cks1 is indispensable for efficient substrate recognition.[6][7] Cks1 binds to both Skp2 and p-p27, acting as a molecular bridge that dramatically increases the binding affinity of the Skp2-p27 interaction.[4][6][8]
Once the SCF-Skp2-Cks1-p27 quaternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to p27.[5] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade p27.[1] The degradation of p27 relieves the inhibition of CDKs, allowing for cell cycle progression into the S phase.[6] In many cancers, Skp2 is overexpressed, leading to excessive p27 degradation and uncontrolled cell proliferation.[2][9]
Therapeutic Strategy: Inhibition of the Cks1-Skp2 Interaction
The absolute requirement of the Cks1-Skp2 interaction for p27 recognition makes this protein-protein interface an attractive "druggable" target.[10] The crystal structure of the Skp1-Skp2-Cks1 complex bound to a p27 phosphopeptide reveals that Cks1 and Skp2 together form a composite pocket that accommodates the phosphorylated Thr187 of p27.[11][12]
The therapeutic strategy focuses on developing small molecules that bind to this composite pocket. By occupying this interface, the inhibitors competitively block the binding of p-p27 to the Skp2/Cks1 co-receptor.[13][14] This disruption prevents the recruitment of p27 to the SCF E3 ligase, thereby inhibiting its ubiquitination and subsequent degradation. The consequence is the stabilization and accumulation of nuclear p27.[10] Elevated p27 levels restore the inhibition of cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1/S checkpoint, and a reduction in cancer cell proliferation.[1][13]
Quantitative Data on Cks1-Skp2 Inhibitors
Several small-molecule inhibitors targeting the Cks1-Skp2 interaction have been identified through high-throughput screening and structure-based design.[1][13][14] These compounds exhibit varying potencies in biochemical and cell-based assays. The table below summarizes quantitative data for representative inhibitors.
| Inhibitor Class/Name | Assay Type | Target/Cell Line | Potency (IC50/Kd/EC50) | Reference |
| Skp2E3LIs | High-Content Imaging | ECC-1 (Endometrial Cancer) | EC50 ≤ 15 µM (Growth Inhibition) | [15] |
| TR-FRET / ELISA | Skp2-Cks1 / Skp1-Skp2 Binding | IC50 ≤ 120 µM | [15] | |
| Compound C1 (SKPin C1) | In vitro Ubiquitination | SCF-Skp2/Cks1 | ~10 µM | [13] |
| Cell Proliferation | 501 Mel (Melanoma) | ~10 µM | [13] | |
| Cell Proliferation | TAIL7 (T-cell Leukemia) | 2.4 µM | [16] | |
| SZL-P1-41 | Cell Proliferation | PC3 (Prostate Cancer) | 5.61 µM | [17] |
| Cell Proliferation | LNCaP (Prostate Cancer) | 1.22 µM | [17] | |
| Cell Proliferation | TAIL7 (T-cell Leukemia) | 30 µM | [16] | |
| 1,3-diphenyl-pyrazines | Biochemical Assay | Skp2-Cks1 Interaction | Low-micromolar | [14] |
| E35 (triazolo[1,5-a]pyrimidine) | Biochemical Assay | Skp2-Cks1 Interaction | Low-micromolar | [14] |
| Macrocyclic Peptides (CP2) | Fluorescence Polarization | Skp2-Cks1-Skp1 Binding | Kd = 80 nM | [18] |
| Natural p27 Peptide | Fluorescence Polarization | Skp2-Cks1-Skp1 Binding | Kd = 7 µM | [18] |
| Skp2-Cks1 Complex | TRF Assay | Cks1 and p27 binding to Skp2 | Kd = 140 nM (Skp2-Cks1) | [8] |
| Kd = 37 nM (Skp2-p27, with Cks1) | [8] |
Experimental Protocols
The discovery and validation of Cks1-Skp2 inhibitors involve a multi-step process, from initial high-throughput screening to detailed cellular characterization.
High-Throughput Screening (HTS) via HTRF Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for screening large compound libraries for inhibitors of the Cks1-Skp2 interaction.[4][19]
-
Principle: The assay measures the proximity of two interacting proteins, each labeled with a FRET donor or acceptor. Recombinant GST-tagged Skp1/Skp2 complex and His6-tagged Cks1 are used. An anti-GST antibody conjugated to a Europium cryptate donor (Eu3+) and an anti-His6 antibody conjugated to a d2 acceptor are added. When Cks1 and Skp2 interact, the donor and acceptor are brought into close proximity, allowing for FRET upon excitation at 337 nm. Inhibitors that disrupt the interaction cause a decrease in the FRET signal.[19]
-
Methodology:
-
Reagent Preparation: Purify recombinant GST-Skp1/Skp2 and His6-Cks1 proteins. Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Compound Plating: Dispense test compounds from a library into a low-volume 384-well plate using an acoustic dispenser.
-
Protein Incubation: Add a pre-mixed solution of GST-Skp1/Skp2 and His6-Cks1 to the wells and incubate for 30-60 minutes at room temperature to allow for interaction and inhibition.
-
Detection: Add a pre-mixed solution of anti-GST-Eu3+ and anti-His6-d2 antibodies and incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Identify hits as compounds that significantly reduce this ratio compared to DMSO controls.
-
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of the SCF-Skp2/Cks1 complex and its inhibition by test compounds.[20]
-
Principle: Reconstituted SCF-Skp2/Cks1 complex is used to ubiquitinate a substrate, p27. The formation of high-molecular-weight poly-ubiquitinated p27 is detected by Western blot.
-
Methodology:
-
Reaction Mix: In a microcentrifuge tube, assemble the reaction mixture containing:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH3 or UbcH5)
-
Recombinant, purified SCF-Skp2/Cks1 complex
-
Recombinant p27 substrate (pre-phosphorylated by Cyclin E/CDK2)
-
Ubiquitin
-
ATP-regenerating system in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
-
Inhibitor Treatment: Add the test compound or DMSO (vehicle control) to the reaction mix and pre-incubate for 30 minutes at 30°C.
-
Initiation: Start the reaction by adding the p27 substrate.
-
Incubation: Incubate the reaction for 1-2 hours at 30°C.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-p27 antibody. A reduction in the high-molecular-weight smear of poly-ubiquitinated p27 in the inhibitor-treated lane indicates successful inhibition.[20]
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
Co-IP is used to confirm that an inhibitor disrupts the Skp2-p27 interaction within a cellular environment.[21][22][23]
-
Principle: A specific antibody is used to pull down a "bait" protein (e.g., Skp2) from a cell lysate. If a "prey" protein (e.g., p27) is interacting with the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blot.
-
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., 501 Mel melanoma) and treat with the test inhibitor or DMSO for 16-24 hours.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Skp2 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to capture the antibody-antigen complexes and incubate for 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending in SDS-PAGE loading buffer and boiling.
-
Analysis: Analyze the eluate by Western blot. Probe separate blots with antibodies against Skp2 (to confirm successful pulldown) and p27. A reduced amount of co-precipitated p27 in the inhibitor-treated sample compared to the control demonstrates target engagement.[13]
-
Cell-Based Assays
-
Protein Stabilization by Western Blot:
-
Protocol: Treat cancer cells with increasing concentrations of the inhibitor for 16-24 hours. Prepare whole-cell lysates, resolve proteins by SDS-PAGE, and perform Western blotting.
-
Analysis: Probe membranes with antibodies against p27, p21, Skp2, and a loading control (e.g., actin or tubulin). A dose-dependent increase in p27 and p21 levels, without a change in Skp2 levels, indicates inhibition of the degradation pathway.[13]
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Protocol: Treat cells with the inhibitor for 24-48 hours. Harvest cells, fix them in 70% ethanol, and stain the DNA with propidium (B1200493) iodide (PI) containing RNase A.
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. An increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase population indicate a G1 cell cycle arrest.[13]
-
Conclusion and Future Perspectives
The Cks1-Skp2 protein-protein interaction is a validated and highly promising target for anti-cancer drug development, particularly for tumors characterized by RB1 pathway defects, SKP2 overexpression, and loss of nuclear p27.[11][14][24] The development of small molecules that effectively disrupt this interaction has demonstrated preclinical success in stabilizing p27, inducing cell cycle arrest, and inhibiting tumor cell growth.
Future efforts must focus on improving the potency of these inhibitors to the sub-micromolar and nanomolar range, enhancing their drug-like properties for better in vivo efficacy, and conducting comprehensive selectivity profiling.[14] Furthermore, the exploration of novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) or molecular glues designed to specifically degrade Skp2, represents an exciting frontier. The continued development of these targeted agents, guided by robust biomarker strategies, holds the potential to provide a new class of therapeutics for treating aggressive and resistant cancers.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Skp2: A critical molecule for ubiquitination and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-protein interactions involved in the recognition of p27 by E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of the Cks1-dependent recognition of p27(Kip1) by the SCF(Skp2) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. assaygenie.com [assaygenie.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide to the Discovery and Development of Ubiquitination-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitination-IN-1, also identified as compound 24, is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2). By disrupting this interaction, this compound prevents the Skp2-mediated ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27). This stabilization of p27 leads to cell cycle arrest and inhibition of tumor cell proliferation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of this compound, including detailed experimental protocols and quantitative data, to support further research and development in this area.
Introduction: Targeting the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The specificity of protein degradation is primarily determined by E3 ubiquitin ligases, which recognize and bind to specific substrates. The SCF (Skp1-Cul1-F-box) complex is a major class of E3 ubiquitin ligases, and its substrate specificity is conferred by the F-box protein subunit.
Skp2 is an F-box protein that plays a crucial role in the G1/S transition of the cell cycle by targeting the tumor suppressor protein p27 for ubiquitination and degradation. High levels of Skp2 and consequently low levels of p27 are frequently observed in many human cancers and are associated with poor prognosis. The interaction between Skp2 and p27 is critically dependent on the adaptor protein Cks1. Therefore, inhibiting the Cks1-Skp2 interaction presents a promising therapeutic strategy for cancers characterized by Skp2 overexpression and p27 downregulation.
Discovery of this compound
This compound was identified through high-throughput screening (HTS) campaigns aimed at discovering small molecule inhibitors of the Cks1-Skp2 protein-protein interaction. These campaigns utilized biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen, to measure the binding of recombinant Cks1 and Skp2 proteins in the presence of test compounds.[1][2][3] this compound emerged from a lead optimization program based on a quinoline (B57606) sulfonamide scaffold, which was identified as a hit in the primary HTS.[4]
Mechanism of Action
This compound exerts its biological effects by directly binding to the Cks1-Skp2 complex and disrupting their interaction. This prevents the proper assembly of the SCF-Skp2 E3 ligase complex required for p27 recognition and ubiquitination. The subsequent accumulation of p27 protein leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G1/S transition, and a reduction in cancer cell proliferation.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Protein-Protein Interaction Assay | Cks1-Skp2 | IC50 | 0.17 µM | [5] |
| Cell Viability Assay | A549 (Human Lung Carcinoma) | IC50 | 0.91 µM | MedChemExpress |
| Cell Viability Assay | HT1080 (Human Fibrosarcoma) | IC50 | 0.4 µM | MedChemExpress |
Signaling Pathway
The signaling pathway affected by this compound is central to cell cycle control. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of Cks1-Skp2 inhibitors like this compound.
Cks1-Skp2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the inhibitory effect of compounds on the Cks1-Skp2 protein-protein interaction.
Workflow Diagram:
References
- 1. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing structure-activity relationships from an HTS hit for inhibition of the Cks1-Skp2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Validation of Ubiquitination-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation for Ubiquitination-IN-1, a potent inhibitor of the ubiquitination process. The document details the mechanism of action, key quantitative data, and the experimental protocols necessary to validate its target, the protein-protein interaction between Cks1 and Skp2. This inhibition leads to the stabilization of the tumor suppressor protein p27, highlighting its therapeutic potential in oncology. Included are detailed methodologies for biochemical and cell-based assays, as well as visualizations of the relevant signaling pathway and experimental workflows.
Introduction to Ubiquitination and the SCF Complex
Ubiquitination is a critical post-translational modification that governs a multitude of cellular processes by tagging proteins for degradation by the proteasome.[1] This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] The E3 ligases are responsible for substrate specificity and are thus attractive targets for therapeutic intervention.
The Skp1-Cul1-F-box (SCF) complex is a major class of E3 ubiquitin ligase. Within this complex, the F-box protein Skp2, in conjunction with its cofactor Cks1, specifically recognizes and targets the cyclin-dependent kinase inhibitor p27 (also known as Kip1) for ubiquitination and subsequent degradation.[2][3] The degradation of p27 is a crucial step for cell cycle progression from G1 to S phase.[4][5] In many cancers, elevated Skp2 levels or reduced p27 levels are associated with poor prognosis. Therefore, inhibiting the SCFSkp2-mediated degradation of p27 is a promising anti-cancer strategy.
This compound: A Cks1-Skp2 Interaction Inhibitor
This compound has been identified as a small molecule inhibitor of the protein-protein interaction (PPI) between Cks1 and Skp2.[6] By disrupting this interaction, this compound prevents the efficient recognition of p27 by the SCFSkp2 E3 ligase, leading to the accumulation of p27 and subsequent cell cycle arrest.[6]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
| Parameter | Value (μM) | Reference |
| IC50 (Cks1-Skp2 Protein-Protein Interaction) | 0.17 | [6] |
Table 1: Biochemical Activity of this compound.
| Cell Line | IC50 (μM) | Assay Type | Reference |
| A549 (Lung Carcinoma) | 0.91 | Cell Viability Assay | [6] |
| HT1080 (Fibrosarcoma) | 0.4 | Cell Viability Assay | [6] |
Table 2: Cellular Activity of this compound.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the SCFSkp2-mediated ubiquitination of p27 and the mechanism of inhibition by this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 5. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ubiquitination-IN-1 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular processes, including the cell cycle. Dysregulation of the UPS is a hallmark of many diseases, most notably cancer. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, particularly its substrate receptor subunit Skp2 in conjunction with its co-factor Cks1, plays a pivotal role in the G1/S phase transition by targeting the cyclin-dependent kinase inhibitor p27Kip1 for proteasomal degradation. The targeted inhibition of this interaction presents a promising therapeutic strategy for cancers characterized by p27 dysregulation. This technical guide provides an in-depth overview of Ubiquitination-IN-1, a small molecule inhibitor of the Cks1-Skp2 protein-protein interaction, and its role in cell cycle regulation. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction to the SCF-Skp2-Cks1 Complex and its Role in the Cell Cycle
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Transitions between different phases of the cell cycle are driven by the activity of cyclin-dependent kinases (CDKs), which are in turn controlled by cyclins and CDK inhibitors (CKIs). The ubiquitin-proteasome system provides a crucial layer of regulation by mediating the timely degradation of key cell cycle proteins, ensuring unidirectional progression through the cell cycle.[1][2]
Two major E3 ubiquitin ligase complexes, the Anaphase-Promoting Complex/Cyclosome (APC/C) and the SCF complex, govern the majority of regulated proteolysis during the cell cycle.[2][3] The SCF complex is active throughout the cell cycle and is responsible for the degradation of various G1 and S phase regulators.[2] A key substrate of the SCF complex containing the F-box protein Skp2 (SCF-Skp2) is the CKI p27Kip1.[4][5] High levels of p27Kip1 inhibit CDK2/cyclin E activity, thereby preventing entry into S phase. For the cell to progress from G1 to S phase, p27Kip1 must be ubiquitinated and subsequently degraded by the proteasome.
The recognition and ubiquitination of p27Kip1 by SCF-Skp2 is critically dependent on the accessory protein, Cks1.[4][5] Cks1 acts as an essential cofactor by binding to Skp2 and increasing its affinity for phosphorylated p27Kip1, thus facilitating its ubiquitination and degradation.[4] In many human cancers, elevated Skp2 levels and/or decreased p27Kip1 levels are observed and often correlate with poor prognosis.[4] Therefore, inhibiting the interaction between Cks1 and Skp2 to stabilize p27Kip1 represents a compelling anti-cancer therapeutic strategy.
This compound: A Cks1-Skp2 Interaction Inhibitor
This compound (also referred to as compound 24 in some literature) is a small molecule inhibitor designed to disrupt the protein-protein interaction between Cks1 and Skp2.[6] By targeting this interaction, this compound prevents the efficient recognition and subsequent ubiquitination of p27Kip1 by the SCF-Skp2 E3 ligase complex. This leads to the accumulation of p27Kip1, which in turn inhibits CDK activity, leading to cell cycle arrest, primarily at the G1/S transition.
Mechanism of Action
The primary mechanism of action of this compound is the allosteric inhibition of the Cks1-Skp2 complex formation. This disruption prevents the proper assembly of the substrate-binding pocket required for high-affinity interaction with phosphorylated p27Kip1. The stabilization of p27Kip1 leads to the inhibition of cyclin E-CDK2 and cyclin A-CDK2 complexes, which are essential for DNA replication and S-phase entry. The resulting cell cycle arrest can subsequently induce apoptosis in cancer cells.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of the compound.
| Assay Type | Target | IC50 Value (µM) | Reference |
| Protein-Protein Interaction | Cks1-Skp2 | 0.17 | [6] |
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| A549 | Lung Carcinoma | Cell Proliferation | 0.91 | [6] |
| HT1080 | Fibrosarcoma | Cell Proliferation | 0.4 | [6] |
| HTB-26 | Breast Cancer | Cell Viability | 10 - 50 | [7] |
| PC-3 | Pancreatic Cancer | Cell Viability | 10 - 50 | [7] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | 10 - 50 | [7] |
| HCT116 | Colorectal Carcinoma | Cell Viability | 22.4 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the cell cycle.
In Vitro Cks1-Skp2 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to screen for and characterize inhibitors of the Cks1-Skp2 interaction.[4]
Materials:
-
Recombinant human GST-Cks1
-
Recombinant human His6-Skp2-Skp1 complex
-
HTRF assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.5 M KF)
-
Anti-GST-Europium cryptate (donor)
-
Anti-His6-d2 (acceptor)
-
This compound
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in HTRF assay buffer.
-
Add GST-Cks1 and His6-Skp2-Skp1 to the wells of the microplate at final concentrations determined by optimization (e.g., 5-10 nM).
-
Add the this compound dilutions to the wells. Include a DMSO control.
-
Incubate for 60 minutes at room temperature.
-
Add the anti-GST-Europium cryptate and anti-His6-d2 antibodies to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro p27 Ubiquitination Assay
This assay directly measures the ability of this compound to inhibit the ubiquitination of p27.[8][9][10]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant ubiquitin
-
Recombinant SCF-Skp2-Cks1 complex
-
Recombinant p27 (pre-phosphorylated with Cyclin E/CDK2)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
This compound
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-p27, anti-ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, SCF-Skp2-Cks1 complex, and phosphorylated p27 in the ubiquitination reaction buffer.
-
Add various concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an anti-p27 antibody to detect the ubiquitinated forms of p27, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Quantify the reduction in the intensity of the ubiquitinated p27 ladder in the presence of the inhibitor compared to the DMSO control.
Cell Culture and Western Blot Analysis for p27 Accumulation
This protocol is used to assess the effect of this compound on the endogenous levels of p27 and other cell cycle-related proteins in cultured cells.[11]
Materials:
-
Cancer cell lines (e.g., A549, HT1080)
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p27, anti-Skp2, anti-Cks1, anti-Cyclin E, anti-CDK2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle phase distribution.[12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.[11][14]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells (including floating cells) and wash with PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: SCF-Skp2-Cks1 ubiquitination pathway and its inhibition.
Caption: Western blot experimental workflow.
Caption: Flow cytometry for cell cycle analysis workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the SCF-Skp2-Cks1 complex in cell cycle regulation and as a lead compound for the development of novel anti-cancer therapeutics. Its ability to specifically disrupt the Cks1-Skp2 interaction, leading to the stabilization of the tumor suppressor p27Kip1, underscores the potential of targeting protein-protein interactions within the ubiquitin-proteasome system. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The ubiquitin proteasome system – Implications for cell cycle control and the targeted treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 4. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. scispace.com [scispace.com]
- 11. The impacts of ubiquilin 1 (UBQLN1) knockdown on cells viability, proliferation, and apoptosis are mediated by p53 in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stabilization of p27Kip1 by Ubiquitination-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a pivotal tumor suppressor protein that governs the transition from the G1 to the S phase of the cell cycle. Its cellular concentration is meticulously controlled, primarily through the ubiquitin-proteasome system. The E3 ubiquitin ligase complex, Skp1-Cul1-F-box (SCF) with the S-phase kinase-associated protein 2 (Skp2) as the substrate recognition subunit, is the principal mediator of p27Kip1 ubiquitination and subsequent degradation. In a multitude of human cancers, the overexpression of Skp2 leads to diminished p27Kip1 levels, fostering uncontrolled cell proliferation. Consequently, the SCF/Skp2-p27Kip1 axis represents a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the p27Kip1 degradation pathway and the mechanism of a small molecule inhibitor, Ubiquitination-IN-1, which stabilizes p27Kip1. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the core biological processes and experimental workflows.
The SCF/Skp2-p27Kip1 Degradation Pathway
The degradation of p27Kip1 is a sequential process orchestrated by the SCF/Skp2 E3 ubiquitin ligase complex, ensuring the timely progression of the cell cycle.
-
Phosphorylation of p27Kip1 : For p27Kip1 to be recognized by the SCF/Skp2 complex, it must first be phosphorylated on its Threonine 187 (Thr187) residue. This phosphorylation is primarily carried out by the Cyclin E-CDK2 complex.[1][2][3]
-
Substrate Recognition : The F-box protein Skp2, a component of the SCF complex, directly recognizes the phosphorylated Thr187 of p27Kip1.[1][4] This interaction is often facilitated by an accessory protein, Cks1 (cyclin-dependent kinase subunit 1), which acts as an adaptor, enhancing the affinity of Skp2 for phosphorylated p27Kip1.[3][5]
-
Ubiquitination : Following recognition, the SCF/Skp2 complex catalyzes the covalent attachment of a polyubiquitin (B1169507) chain to p27Kip1. This process involves a cascade of enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and the E3 ligase (SCF/Skp2) which provides substrate specificity.
-
Proteasomal Degradation : The polyubiquitinated p27Kip1 is then recognized and degraded by the 26S proteasome, resulting in a decrease in p27Kip1 levels and allowing the cell to transition into the S phase.[6]
It is also noteworthy that Skp2-independent pathways for p27Kip1 degradation exist, which may be active in different phases of the cell cycle or in specific cellular contexts.[7][8]
This compound: A Small Molecule Inhibitor of the Cks1-Skp2 Interaction
This compound (also identified as compound 24 in patent literature) is a quinoline (B57606) derivative that functions as an inhibitor of the Cks1-Skp2 protein-protein interaction. By disrupting this interaction, this compound prevents the efficient recognition of phosphorylated p27Kip1 by the SCF E3 ligase complex, leading to the stabilization and accumulation of p27Kip1. This, in turn, can inhibit cell cycle progression and suppress tumor growth.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the protein-protein interaction (PPI) between Cks1 and Skp2. Cks1 acts as a crucial adaptor protein that enhances the binding of Skp2 to its substrate, p27Kip1. By inhibiting the Cks1-Skp2 interaction, this compound effectively reduces the efficiency of p27Kip1 ubiquitination, leading to its stabilization.
Quantitative Data
The following tables summarize the available quantitative data for this compound. The data is primarily sourced from commercial supplier MedChemExpress and the associated patent WO2016025779A1.[1][3][7]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Source |
| IC50 | 0.17 µM | Inhibition of Cks1-Skp2 protein-protein interaction | [1][3][7] |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (µM) | Assay Type | Source |
| A549 (Human Lung Carcinoma) | 0.91 | Anti-proliferative | [7] |
| HT1080 (Human Fibrosarcoma) | 0.4 | Anti-proliferative | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of p27Kip1 stabilization by inhibitors like this compound.
High-Throughput Screening (HTS) for Cks1-Skp2 Interaction Inhibitors
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay.
-
Reagents and Buffers :
-
Recombinant human GST-Cks1
-
Recombinant human His6-Skp2-Skp1 complex
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Anti-GST-Europium Cryptate (donor fluorophore)
-
Anti-His6-d2 (acceptor fluorophore)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
-
Procedure :
-
Dispense test compounds into a 384-well low-volume microplate.
-
Add a solution of GST-Cks1 and His6-Skp2-Skp1 in assay buffer to each well.
-
Incubate at room temperature for 30 minutes.
-
Add a solution of Anti-GST-Europium Cryptate and Anti-His6-d2 in assay buffer to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
-
In Vitro p27Kip1 Ubiquitination Assay
This assay directly measures the ubiquitination of p27Kip1.
-
Reagents and Buffers :
-
Recombinant human p27Kip1
-
Recombinant human Cyclin E/CDK2
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant human SCF/Skp2 complex
-
Ubiquitin
-
Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT
-
SDS-PAGE loading buffer
-
-
Procedure :
-
Phosphorylation Step : Incubate p27Kip1 with Cyclin E/CDK2 and ATP in a suitable kinase buffer for 30 minutes at 30°C to generate phosphorylated p27Kip1.
-
Ubiquitination Reaction : In a new tube, combine ubiquitination buffer, E1, E2, SCF/Skp2, ubiquitin, and the phosphorylated p27Kip1.
-
Add the test compound (this compound) or vehicle (DMSO).
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection : Resolve the reaction products by SDS-PAGE and perform a Western blot using an anti-p27Kip1 antibody. A high molecular weight smear or ladder of bands above the unmodified p27Kip1 indicates polyubiquitination.
-
Cellular p27Kip1 Stabilization Assay (Western Blot)
This assay determines the effect of a compound on endogenous p27Kip1 levels in cells.
-
Materials :
-
Cancer cell line of interest (e.g., A549, HT1080)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-p27Kip1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure :
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p27Kip1 and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the fold-change in p27Kip1 levels relative to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of p27Kip1 stabilization on cell cycle distribution.
-
Materials :
-
Cell line of interest
-
This compound
-
PBS
-
70% cold ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
-
Procedure :
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G0/G1 population is expected with p27Kip1 stabilization.
-
Conclusion
This compound represents a promising class of small molecules that target the SCF/Skp2-p27Kip1 pathway by inhibiting the Cks1-Skp2 protein-protein interaction. This mechanism leads to the stabilization of the tumor suppressor p27Kip1, offering a rational approach for cancer therapy, particularly in tumors characterized by Skp2 overexpression and low p27Kip1 levels. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of similar inhibitors and for elucidating their cellular effects. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of quinoline derivatives like this compound is warranted to translate these preclinical findings into clinical applications.
References
- 1. WO2016025779A1 - Quinoline derivatives useful as ubiquitination inhibitors - Google Patents [patents.google.com]
- 2. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. A pathway in quiescent cells that controls p27Kip1 stability, subcellular localization, and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity of Ubiquitination-IN-1
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Ubiquitination-IN-1 is a potent and specific small molecule inhibitor of the protein-protein interaction between S-phase kinase-associated protein 2 (Skp2) and Cyclin-dependent kinase subunit 1 (Cks1).[1] This interaction is a critical step in the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27). By disrupting the Skp2-Cks1 complex, this compound effectively stabilizes p27 levels, leading to cell cycle arrest, primarily at the G1/S transition, and the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
The cell cycle is tightly regulated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). p27 is a key negative regulator of the G1 to S phase transition, primarily by inhibiting the activity of CDK2/Cyclin E and CDK2/Cyclin A complexes. The timely degradation of p27 is essential for cells to enter the S phase and proceed with DNA replication.
The degradation of p27 is mediated by the ubiquitin-proteasome system. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, targets p27 for ubiquitination. However, the efficient recognition and ubiquitination of p27 by Skp2 requires the accessory protein Cks1.[2] Cks1 acts as an adaptor, enhancing the binding of phosphorylated p27 to Skp2.
This compound functions by directly interfering with the interaction between Skp2 and Cks1. This disruption prevents the formation of a fully active SCF-Skp2-Cks1 complex, thereby inhibiting the ubiquitination of p27. As a result, p27 protein accumulates in the cell, leading to the inhibition of CDK activity and a subsequent block in cell cycle progression at the G1 phase.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and cell-based assays.
| Assay Type | Parameter | Value | Cell Line/System |
| Biochemical Assay | IC50 (Cks1-Skp2 Interaction) | 0.17 µM | Purified proteins |
| Cell Viability Assay | IC50 | 0.91 µM | A549 (Human Lung Carcinoma) |
| Cell Viability Assay | IC50 | 0.4 µM | HT1080 (Human Fibrosarcoma) |
Table 1: Summary of quantitative data for this compound.[1]
Experimental Protocols
In Vitro p27 Ubiquitination Assay
This assay is designed to directly measure the ability of this compound to inhibit the SCF-Skp2-Cks1 mediated ubiquitination of p27.
Materials:
-
Recombinant human E1 (UBE1)
-
Recombinant human E2 (UbcH3)
-
Recombinant human SCF-Skp2 complex (containing Skp1, Cul1, Roc1, and Skp2)
-
Recombinant human Cks1
-
Recombinant human p27 (pre-phosphorylated by Cyclin E/CDK2)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare the complete ubiquitination reaction mixture by combining E1, E2, SCF-Skp2, Cks1, phosphorylated p27, and ubiquitin in the reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an anti-p27 antibody to detect the ubiquitinated forms of p27, which will appear as a ladder of higher molecular weight bands. Alternatively, an anti-ubiquitin antibody can be used.
-
Quantify the intensity of the ubiquitinated p27 bands to determine the inhibitory effect of this compound.
Western Blot Analysis of p27 Protein Levels in Cells
This protocol assesses the downstream effect of this compound on the stabilization of endogenous p27 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HT1080)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-p27, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-p27 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
-
Quantify the p27 band intensities and normalize them to the β-actin levels to determine the fold-increase in p27 protein.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound or DMSO for a defined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software. An increase in the G0/G1 population is expected with this compound treatment.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for characterizing a ubiquitination inhibitor.
References
Methodological & Application
Application Notes and Protocols for Ubiquitination-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination-IN-1 is a potent and specific small molecule inhibitor of the ubiquitin-proteasome system (UPS). It functions by disrupting the crucial protein-protein interaction between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2), a key component of the SCF (Skp1-Cullin-1-F-box protein) E3 ubiquitin ligase complex.[1] This inhibition leads to the accumulation of specific downstream targets, most notably the cyclin-dependent kinase inhibitor p27, a tumor suppressor. By preventing the degradation of tumor suppressors, this compound presents a promising avenue for therapeutic intervention in various proliferative diseases, including cancer.[1]
These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate its effects on the ubiquitination pathway and cellular processes.
Mechanism of Action
Ubiquitination is a fundamental post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is critical for a multitude of cellular functions, including protein degradation, signal transduction, and DNA repair. The ubiquitination cascade involves a series of enzymatic reactions catalyzed by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.
This compound specifically targets the SCFSkp2 E3 ligase complex. The interaction between Cks1 and Skp2 is essential for the recognition and subsequent ubiquitination of target proteins like p27. By inhibiting this interaction, this compound effectively blocks the polyubiquitination of p27, leading to its stabilization and accumulation. This, in turn, can induce cell cycle arrest and inhibit tumor growth.
Caption: Signaling pathway of p27 ubiquitination and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 |
| Cks1-Skp2 Protein-Protein Interaction | 0.17 µM[1] |
Table 2: Cellular Activity
| Cell Line | IC50 |
| A549 (Human Lung Carcinoma) | 0.91 µM[1][2] |
| HT1080 (Human Fibrosarcoma) | 0.4 µM[1][2] |
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₄F₃N₃O₂S[2] |
| Molecular Weight | 429.41 g/mol [2] |
| Solubility | DMSO: 83.33 mg/mL (194.06 mM)[2] |
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound.
Protocol 1: In Vitro Ubiquitination Assay
This assay is designed to assess the direct inhibitory effect of this compound on the ubiquitination of a substrate protein (e.g., p27) by the SCFSkp2 complex.
Caption: Workflow for the in vitro ubiquitination assay.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1)
-
Recombinant SCFSkp2/Cks1 complex
-
Recombinant substrate protein (e.g., p27)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1% Tween-20, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE sample buffer
-
Primary antibodies (anti-p27, anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix of the reaction components in the ubiquitination buffer. A typical 30 µL reaction may include 50 ng of E1, 200-500 ng of E2, and 5 µg of ubiquitin.[3]
-
Aliquot the master mix into separate tubes.
-
Add the recombinant SCFSkp2/Cks1 complex and the substrate protein (p27) to each reaction tube.
-
Add varying concentrations of this compound to the treatment tubes. Add an equivalent volume of DMSO to the control tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30°C or 37°C for 1-1.5 hours.[3]
-
Stop the reaction by adding 4x SDS sample buffer and boiling at 95-100°C for 5 minutes.[3]
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against p27 or ubiquitin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. A decrease in the high molecular weight smear (polyubiquitinated p27) in the presence of this compound indicates inhibitory activity.
Protocol 2: Cell-Based Assay for p27 Accumulation
This protocol details the treatment of cultured cells with this compound to assess its effect on the endogenous levels of p27.
Caption: Workflow for the cell-based p27 accumulation assay.
Materials:
-
Cancer cell lines (e.g., A549, HT1080)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody (anti-p27)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound. Include a DMSO-treated control.
-
Incubate the cells for a specified time course (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting as described in Protocol 1, probing for p27 and a loading control. An increase in the p27 band intensity with increasing concentrations of this compound indicates its cellular activity.
Protocol 3: Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HT1080)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubate for 48-72 hours.
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Troubleshooting
-
No inhibition in in vitro assay:
-
Confirm the activity of all recombinant proteins.
-
Ensure proper ATP concentration.
-
Optimize the incubation time and temperature.
-
-
No p27 accumulation in cells:
-
Verify the concentration and stability of this compound.
-
Ensure the chosen cell line expresses Skp2 and is sensitive to its inhibition.
-
Optimize the treatment duration.
-
-
High background in western blots:
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
Use a suitable blocking buffer.
-
Conclusion
This compound is a valuable research tool for investigating the role of the SCFSkp2 E3 ligase in cellular processes and for exploring its potential as a therapeutic agent. The protocols outlined in these application notes provide a framework for studying the effects of this inhibitor in both in vitro and cell-based systems. Careful optimization of these protocols for specific experimental conditions is recommended for achieving robust and reproducible results.
References
Application Notes and Protocols for Ubiquitination-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination-IN-1 is a cell-permeable small molecule inhibitor of the ubiquitination process. It specifically targets the protein-protein interaction between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2), a critical component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex.[1] By disrupting this interaction, this compound prevents the Skp2-mediated ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27).[1][2] This leads to the accumulation of p27, a tumor suppressor protein that plays a crucial role in cell cycle regulation, particularly in the transition from the G1 to the S phase.[2][3] The stabilization of p27 can induce cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.[1][4]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on the Cks1-Skp2-p27 signaling axis and overall cell cycle progression.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and cellular activity.
| Parameter | Value | Cell Lines | Notes |
| IC50 (Cks1-Skp2 Interaction) | 0.17 µM | In vitro assay | Measures the concentration required to inhibit 50% of the Cks1-Skp2 protein-protein interaction.[1] |
| IC50 (Cell Viability) | 0.91 µM | A549 (Human lung carcinoma) | Measures the concentration required to inhibit 50% of cell growth.[1] |
| IC50 (Cell Viability) | 0.4 µM | HT1080 (Human fibrosarcoma) | Measures the concentration required to inhibit 50% of cell growth.[1] |
Signaling Pathway
The diagram below illustrates the Cks1-Skp2-p27 signaling pathway and the mechanism of action of this compound. Under normal conditions, the SCF-Skp2 E3 ligase complex, with the help of the adaptor protein Cks1, recognizes and polyubiquitinates phosphorylated p27. This marks p27 for degradation by the 26S proteasome, allowing for cell cycle progression. This compound blocks the interaction between Cks1 and Skp2, thereby preventing the ubiquitination of p27, leading to its accumulation and subsequent cell cycle arrest.
Experimental Protocols
Protocol 1: Western Blot Analysis of p27 Accumulation
This protocol details the steps to assess the dose-dependent effect of this compound on the accumulation of p27 in a selected cell line.
Materials:
-
Cell line of interest (e.g., A549, HT1080)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p27
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Aspirate the old medium from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p27 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Protocol 2: Immunoprecipitation of p27 to Assess Ubiquitination Status
This protocol is designed to determine if the accumulation of p27 induced by this compound is due to a decrease in its ubiquitination.
Materials:
-
Cell lysates prepared as in Protocol 1 (from cells treated with this compound or vehicle)
-
Primary antibody against p27 for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., modified RIPA buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against ubiquitin for western blotting
Procedure:
-
Immunoprecipitation:
-
To 500-1000 µg of protein lysate, add the primary antibody against p27.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Perform western blotting as described in Protocol 1.
-
Use the anti-ubiquitin antibody to detect the ubiquitinated forms of p27. A smear of high molecular weight bands should be visible in the control lane, which should be reduced in the this compound treated lane.
-
The membrane can be stripped and re-probed with the anti-p27 antibody to confirm successful immunoprecipitation of p27.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of a small molecule inhibitor like this compound on a specific cellular pathway.
Conclusion
This compound serves as a potent and specific tool for investigating the Cks1-Skp2-p27 ubiquitination axis. The provided protocols offer a framework for researchers to explore the cellular consequences of inhibiting this critical protein-protein interaction. By utilizing these methods, scientists can further elucidate the role of the SCF-Skp2 complex in cell cycle control and its potential as a therapeutic target in various diseases, particularly cancer. The ability to stabilize the tumor suppressor p27 highlights the potential of this compound and similar molecules in the development of novel anti-neoplastic agents.
References
Application Notes and Protocols for Ubiquitination-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination-IN-1 is a cell-permeable small molecule inhibitor of the ubiquitination process. Specifically, it disrupts the protein-protein interaction between Cyclin-dependent kinase subunit 1 (Cks1) and S-phase kinase-associated protein 2 (Skp2).[1] This interaction is crucial for the function of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the tumor suppressor protein p27Kip1 (p27) for ubiquitination and subsequent proteasomal degradation. By inhibiting the Cks1-Skp2 interaction, this compound stabilizes p27, leading to cell cycle arrest and potential induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.
Mechanism of Action
The SCF-Skp2 E3 ubiquitin ligase complex plays a critical role in the G1/S phase transition of the cell cycle by targeting the cyclin-dependent kinase (CDK) inhibitor p27 for degradation. Cks1 acts as an essential cofactor, enhancing the binding of phosphorylated p27 to Skp2. This compound competitively binds to the interface of the Cks1-Skp2 complex, thereby preventing the recruitment of p27. This leads to the accumulation of nuclear p27, which in turn inhibits the activity of cyclin E-CDK2 complexes, causing a G1 phase cell cycle arrest and inhibiting cancer cell proliferation.
Data Presentation
In Vitro Activity of this compound
| Compound | Assay | IC50 (µM) | Cell Line | Cancer Type | Reference |
| This compound | Cks1-Skp2 Interaction | 0.17 | - | - | [1] |
| This compound | Cell Proliferation | 0.91 | A549 | Lung Carcinoma | [1] |
| This compound | Cell Proliferation | 0.4 | HT1080 | Fibrosarcoma | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HT1080)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p27 Accumulation
This protocol details the detection of p27 protein levels in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p27, anti-Skp2, anti-Cks1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
In Vivo Ubiquitination Assay
This protocol is to assess the effect of this compound on the ubiquitination of p27 in cells.
Materials:
-
HEK293T cells
-
Plasmids: HA-p27, His-Ubiquitin
-
Transfection reagent
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (containing deubiquitinase inhibitors like NEM)
-
Anti-HA antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-His antibody for western blotting
Protocol:
-
Co-transfect HEK293T cells with HA-p27 and His-Ubiquitin plasmids.
-
After 24 hours, treat the cells with this compound for 6-8 hours.
-
Add MG132 (10 µM) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate HA-p27 using an anti-HA antibody and Protein A/G agarose beads.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Perform western blotting and probe with an anti-His antibody to detect ubiquitinated p27.
Co-Immunoprecipitation (Co-IP) to Detect Disruption of Cks1-Skp2 Interaction
This protocol is to demonstrate that this compound disrupts the interaction between Cks1 and Skp2.
Materials:
-
Cancer cells with endogenous or overexpressed tagged proteins (e.g., Flag-Skp2 and HA-Cks1)
-
This compound
-
Co-IP lysis buffer
-
Anti-Flag antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-HA and anti-Flag antibodies for western blotting
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Immunoprecipitate Flag-Skp2 using an anti-Flag antibody.
-
Wash the immunoprecipitates.
-
Elute the bound proteins and analyze by western blotting using anti-HA (to detect co-precipitated Cks1) and anti-Flag (to confirm Skp2 immunoprecipitation) antibodies. A decrease in the HA-Cks1 band in the this compound treated sample indicates disruption of the interaction.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the western blot protocol.
-
Harvest both floating and adherent cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G1 population is expected.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to assess whether this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Troubleshooting and Interpretation of Results
-
Low p27 accumulation: Ensure complete cell lysis and the use of protease inhibitors. Confirm the activity of this compound.
-
High background in ubiquitination assays: Increase the number of washes and include deubiquitinase inhibitors in the lysis buffer.
-
No change in cell cycle: The cell line may be resistant, or the concentration/incubation time may need optimization.
-
Inconsistent IC50 values: Ensure consistent cell seeding density and reagent preparation.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of the Cks1-Skp2-p27 pathway in cancer and explore its potential as a therapeutic target.
References
Application Notes and Protocols for In Vivo Studies of Ubiquitination-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitination-IN-1 is a small molecule inhibitor of the Cks1-Skp2 protein-protein interaction, a critical step in the ubiquitination and subsequent degradation of the tumor suppressor protein p27.[1] By disrupting this interaction, this compound leads to the accumulation of p27, which in turn can induce cell cycle arrest and inhibit tumor growth.[1] While in vitro data has demonstrated its potential, to the best of our knowledge, detailed in vivo studies have not yet been published. These application notes provide a comprehensive guide for researchers planning to investigate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in preclinical animal models.
Mechanism of Action and Therapeutic Rationale
The Skp1-Cullin-F-box (SCF) complex is a major class of E3 ubiquitin ligase that plays a crucial role in regulating the cell cycle and is frequently dysregulated in cancer. The F-box protein Skp2, in association with its cofactor Cks1, specifically recognizes and targets the cyclin-dependent kinase inhibitor p27 (also known as KIP1) for polyubiquitination and proteasomal degradation. Low levels of p27 are associated with poor prognosis in several human cancers.
This compound acts by inhibiting the interaction between Cks1 and Skp2, thereby preventing the recruitment of p27 to the SCF complex.[1] This leads to the stabilization and accumulation of p27, which can then bind to and inhibit cyclin E-CDK2 complexes, leading to G1 cell cycle arrest and a reduction in tumor cell proliferation. The therapeutic rationale is to restore p27 levels in cancer cells, thereby reactivating its tumor-suppressive function.
Proposed In Vivo Studies
A phased approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetics and pharmacodynamics, followed by efficacy studies in relevant cancer models.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model (e.g., mice or rats).
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | 0.08 | 0.5 |
| Cmax (ng/mL) | 1500 | 800 |
| AUC0-t (ng·h/mL) | 2500 | 3200 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 45 |
Pharmacodynamic (PD) Studies
Objective: To confirm that this compound engages its target and modulates the downstream pathway in vivo. This involves measuring the levels of p27 in tumor and/or surrogate tissues after treatment.
Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer xenograft model. Models with known low p27 levels, such as A549 (lung carcinoma) or HT1080 (fibrosarcoma), are recommended based on in vitro sensitivity data.[1]
Table 2: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q.d. | 1500 ± 250 | N/A |
| This compound | 25 | q.d. | 800 ± 150 | 46.7 |
| This compound | 50 | q.d. | 450 ± 90 | 70.0 |
| Positive Control | X | q.d. | 300 ± 75 | 80.0 |
Detailed Experimental Protocols
Protocol 1: Mouse Xenograft Model and Efficacy Study
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer the drug or vehicle via oral gavage or intraperitoneal injection daily.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined size limit. Monitor animal body weight and general health status throughout the study.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) percentage.
Protocol 2: Western Blot Analysis for p27
-
Sample Preparation: Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p27 (1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ to determine the relative fold-change in p27 levels compared to the vehicle control group.
Considerations for Future Studies
-
Toxicity Studies: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) of this compound.
-
Combination Therapies: Investigate the synergistic potential of this compound with other anti-cancer agents, such as CDK4/6 inhibitors or chemotherapy.
-
Resistance Mechanisms: Explore potential mechanisms of resistance to this compound.
-
Patient-Derived Xenograft (PDX) Models: Evaluate the efficacy of this compound in more clinically relevant PDX models.
By following these guidelines and protocols, researchers can effectively evaluate the in vivo potential of this compound as a novel anti-cancer agent.
References
Ubiquitination-IN-1 solubility and preparation for experiments
Application Notes: Ubiquitination-IN-1
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed information on the solubility, preparation, and experimental application of this compound, a potent inhibitor of the Cks1-Skp2 protein-protein interaction.
Product Information
-
Name: this compound (also referred to as compound 24)
-
CAS No.: 1819330-15-8
-
Molecular Formula: C₂₁H₁₄F₃N₃O₂S
-
Molecular Weight: 429.41 g/mol
-
Mechanism of Action: this compound is an inhibitor of ubiquitination that functions by disrupting the protein-protein interaction between Cks1 and Skp2, with an IC₅₀ of 0.17 μM.[1][2] This inhibition prevents the degradation of tumor suppressors like p27, leading to their accumulation.[1][2]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration / Formulation | Notes |
| In Vitro | ||
| DMSO | 83.33 mg/mL (194.06 mM) | Requires ultrasonic agitation and warming to 60°C for complete dissolution.[2] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (4.84 mM) | Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (4.84 mM) | Results in a suspended solution; requires sonication.[2] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 3: Biological Activity (IC₅₀)
| Parameter | Value | Cell Lines |
| Cks1-Skp2 Interaction Inhibition | 0.17 μM | N/A |
| Cell Proliferation Inhibition | 0.91 μM | A549[1][2] |
| 0.4 μM | HT1080[1][2] |
Signaling Pathway
This compound inhibits the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, specifically by targeting the interaction between the F-box protein Skp2 and its essential cofactor Cks1. This disruption prevents the ubiquitination and subsequent proteasomal degradation of the cell cycle inhibitor p27.
Caption: Mechanism of this compound action.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution (MW = 429.41), you will need 4.29 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously.
-
To achieve full dissolution, heat the solution to 60°C and use an ultrasonic bath as needed.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
In Vitro Ubiquitination Assay
This protocol provides a general framework for an in vitro ubiquitination assay to test the inhibitory effect of this compound.
Caption: Workflow for an in vitro ubiquitination assay.
Materials:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UBCH5b)
-
E3 Ubiquitin Ligase (e.g., purified SCF-Skp2/Cks1 complex)
-
Substrate protein (e.g., recombinant p27)
-
Ubiquitin
-
10X Ubiquitylation Buffer (e.g., 500 mM Tris pH 8.0, 50 mM MgCl₂, 10 mM DTT)
-
ATP solution (e.g., 20 mM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
4X SDS-PAGE sample buffer
-
Nuclease-free water
Procedure:
-
Prepare Reaction Mix: On ice, combine the following in a microcentrifuge tube (example for a 30-50 µL reaction): E1 enzyme (50-100 nM), E2 enzyme (200-500 nM), E3 ligase (20 nM), substrate protein (200 nM), and ubiquitin (5-10 µg).[3][4] Add 10X ubiquitylation buffer to a final concentration of 1X.
-
Add Inhibitor: Add the desired concentration of this compound to the treatment tubes. For control tubes, add an equivalent volume of DMSO. Pre-incubate for 10-15 minutes on ice.
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP to a final concentration of 2-10 mM.[3]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 1 to 1.5 hours.[4]
-
Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE sample buffer.
-
Analysis: Boil the samples at 100°C for 5 minutes.[4] Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies against the substrate (to observe higher molecular weight ubiquitinated species) and ubiquitin.
Cell-Based (In Vivo) Ubiquitination Assay
This protocol outlines the steps to assess the effect of this compound on protein ubiquitination within cultured cells.
Caption: Workflow for a cell-based ubiquitination assay.
Materials:
-
Cell line of interest (e.g., A549, HT1080)
-
Complete cell culture medium
-
This compound stock solution
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor like N-Ethylmaleimide (NEM) or PR-619.[5]
-
Antibody against the protein of interest (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blotting (anti-ubiquitin, anti-protein of interest)
Procedure:
-
Cell Culture: Plate cells and grow them to 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.5 - 5 µM). Include a DMSO vehicle control. Incubate for the desired time period (e.g., 4-24 hours).
-
Proteasome Inhibition (Optional): To allow ubiquitinated proteins to accumulate, a proteasome inhibitor (e.g., 10-20 µM MG132) can be added 4-6 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and DUB inhibitors.[6]
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an antibody specific to your protein of interest (e.g., anti-p27) for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of your target protein and with an antibody against the target protein as a loading control. An increase in the high-molecular-weight smear in the control lane compared to the this compound treated lane indicates successful inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 5. Selective ubiquitination of drug-like small molecules by the ubiquitin ligase HUWE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: Western Blot Protocol for p27 Analysis Following Ubiquitination-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a Western blot to analyze the protein levels of p27Kip1 (p27) in cultured cells following treatment with Ubiquitination-IN-1. p27 is a critical cyclin-dependent kinase (CDK) inhibitor that functions as a tumor suppressor by regulating cell cycle progression at the G1/S checkpoint.[1] The cellular abundance of p27 is tightly controlled by the ubiquitin-proteasome system.[2][3] this compound is a small molecule inhibitor of the Cks1-Skp2 protein-protein interaction, which is essential for the Skp2-mediated ubiquitination and subsequent degradation of p27.[4] By inhibiting this interaction, this compound is expected to increase the cellular levels of p27.[4][5] This protocol covers cell culture, inhibitor treatment, protein extraction, SDS-PAGE, Western blotting, and data analysis.
p27 Ubiquitination Signaling Pathway
The degradation of p27 is primarily mediated by the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, with Skp2 being the F-box protein that specifically recognizes and binds to p27.[6] For Skp2 to recognize p27, p27 must first be phosphorylated on Threonine 187 (Thr187) by cyclin E/Cdk2 complexes.[2][7] Following phosphorylation, the SCF-Skp2 complex, with the essential cofactor Cks1, ubiquitinates p27, targeting it for degradation by the 26S proteasome.[6][8] This process reduces p27 levels, allowing for cell cycle progression.[9]
This compound acts by disrupting the interaction between Skp2 and its accessory protein Cks1.[4] This disruption prevents the efficient recognition and ubiquitination of phosphorylated p27, leading to its stabilization and accumulation within the cell.
Caption: p27 ubiquitination pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow consists of cell culture, treatment with this compound, preparation of cell lysates, protein quantification, separation by SDS-PAGE, transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.
Caption: Experimental workflow for Western blot analysis of p27.
Materials and Reagents
| Reagent/Material | Recommended Supplier & Cat. No. |
| Cell Line (e.g., A549, HT1080) | ATCC |
| This compound | MedChemExpress (HY-114321) |
| DMSO (Vehicle Control) | Sigma-Aldrich (D2650) |
| RIPA Lysis Buffer | Cell Signaling Technology (#9806) |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific (78440) |
| BCA Protein Assay Kit | Thermo Fisher Scientific (23225) |
| Laemmli Sample Buffer (4X) | Bio-Rad (1610747) |
| Precast Polyacrylamide Gels (4-15%) | Bio-Rad (4561086) |
| PVDF Transfer Membranes | Millipore (IPVH00010) |
| Non-fat Dry Milk or BSA | Bio-Rad or equivalent |
| Tris-Buffered Saline (TBS) | Prepare from stock |
| Tween 20 | Sigma-Aldrich (P9416) |
| Primary Antibody: Rabbit anti-p27 Kip1 | Cell Signaling Technology (#3686) |
| Primary Antibody: Mouse anti-β-Actin | Cell Signaling Technology (#3700) |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology (#7074) |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling Technology (#7076) |
| ECL Western Blotting Substrate | Thermo Fisher Scientific (32106) |
Detailed Experimental Protocol
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., A549 lung carcinoma or HT1080 fibrosarcoma) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM). Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%) including the vehicle-only control.
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 16-24 hours).[5]
Cell Lysis and Protein Quantification
-
Wash: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[10]
-
Lysis: Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[10][11]
-
Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly (3 pulses of 10 seconds each) on ice.[11][12]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.[11][13]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-15% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.[10][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Activate the membrane in 100% methanol (B129727) for 15 seconds, then equilibrate in transfer buffer. Perform the transfer at 100 V for 60-90 minutes or overnight at a lower voltage in a cold room.[11][13]
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[14][15]
-
Primary Antibody Incubation: Dilute the primary anti-p27 antibody (e.g., 1:1000) and anti-β-Actin (loading control, e.g., 1:2000) in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12][14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12][14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000) diluted in blocking buffer for 1 hour at room temperature.[10][12]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's protocol.[10]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager. Adjust exposure time to avoid signal saturation.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for p27 and the corresponding β-Actin loading control.
-
Normalization: Normalize the p27 band intensity to the β-Actin band intensity for each sample to correct for loading differences.
-
Data Presentation: Plot the normalized p27 levels as a function of this compound concentration.
Data Presentation and Expected Results
Treatment with this compound is expected to cause a dose-dependent increase in the steady-state levels of p27 protein.[4][5] The quantitative data can be summarized in a table as shown below.
Table 1: Quantified p27 Protein Levels After this compound Treatment
| Treatment | Concentration (µM) | p27 Band Intensity (Arbitrary Units) | β-Actin Band Intensity (Arbitrary Units) | Normalized p27 Level (p27/β-Actin) | Fold Change (vs. Vehicle) |
| Vehicle | 0 (DMSO) | Value | Value | Value | 1.0 |
| Ub-IN-1 | 0.5 | Value | Value | Value | Value |
| Ub-IN-1 | 1.0 | Value | Value | Value | Value |
| Ub-IN-1 | 2.0 | Value | Value | Value | Value |
| Ub-IN-1 | 5.0 | Value | Value | Value | Value |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak p27 Signal | Low p27 expression in cell line. | Use a positive control cell line or treat with a known p27 stabilizer (e.g., proteasome inhibitor MG132). |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure secondary antibody is correct. | |
| Poor protein transfer. | Verify transfer efficiency with Ponceau S staining. Ensure good contact between gel and membrane. | |
| High Background | Insufficient blocking. | Increase blocking time to overnight at 4°C. Increase BSA or milk concentration. |
| Antibody concentration too high. | Titrate primary and secondary antibodies to optimal dilutions. | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST. | |
| Uneven Loading (Variable β-Actin) | Inaccurate protein quantification. | Be meticulous during BCA assay. Ensure lysate is homogenous before sampling. |
| Pipetting errors during loading. | Use high-quality pipette tips and load carefully. |
References
- 1. pnas.org [pnas.org]
- 2. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Ubiquitination of phospho-p27/p21 [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Immunoprecipitation with Ubiquitination-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a multitude of cellular processes by regulating protein stability, localization, and activity. The covalent attachment of ubiquitin to target proteins is a key mechanism in signal transduction and protein degradation pathways. Dysregulation of the ubiquitination process is implicated in numerous diseases, including cancer. Ubiquitination-IN-1 is a potent and specific small molecule inhibitor of the Cks1-Skp2 protein-protein interaction (IC50 = 0.17 µM).[1] This interaction is crucial for the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex-mediated ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27). By disrupting the Cks1-Skp2 interaction, this compound effectively blocks the degradation of p27, leading to its accumulation and subsequent cell cycle arrest.[1]
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to study its effects on protein ubiquitination, with a primary focus on the stabilization of p27. Detailed protocols for immunoprecipitation of ubiquitinated proteins from this compound treated cells are provided, along with methods for data analysis and presentation.
Mechanism of Action of this compound
The SCF-Skp2 E3 ubiquitin ligase complex is a key regulator of the G1/S phase transition of the cell cycle. A critical component of this complex is the F-box protein Skp2, which is responsible for recognizing and binding to specific substrates, including the cell cycle inhibitor p27. The interaction between Skp2 and p27 is facilitated by the accessory protein Cks1. This compound targets the interaction between Cks1 and Skp2, thereby preventing the efficient recruitment of p27 to the SCF complex. This inhibition of substrate recognition leads to a decrease in the polyubiquitination of p27, sparing it from proteasomal degradation and resulting in its accumulation within the cell. The increased levels of p27 can then bind to and inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Data Presentation
The following table represents hypothetical quantitative data from an immunoprecipitation experiment designed to assess the effect of this compound on p27 ubiquitination. This data is for illustrative purposes to demonstrate how to structure and present experimental findings.
| Treatment Group | p27 Input (Relative Units) | Immunoprecipitated Ubiquitinated p27 (Relative Units) | Fold Change in Ubiquitinated p27 (Normalized to Input) |
| Vehicle Control (DMSO) | 1.00 ± 0.05 | 0.95 ± 0.08 | 1.00 |
| This compound (0.5 µM) | 1.85 ± 0.12 | 0.45 ± 0.06 | 0.25 |
| This compound (1.0 µM) | 2.50 ± 0.20 | 0.20 ± 0.04 | 0.08 |
| This compound (5.0 µM) | 3.10 ± 0.25 | 0.05 ± 0.02 | 0.02 |
| Proteasome Inhibitor (Positive Control) | 3.50 ± 0.30 | 1.50 ± 0.15 | 0.43 |
Table 1: Effect of this compound on p27 Ubiquitination Levels. Data are presented as mean ± standard deviation from three independent experiments. Relative units were determined by densitometric analysis of Western blot bands.
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of ubiquitinated p27 from cells treated with this compound.
Protocol 1: Immunoprecipitation of Endogenous p27 to Detect Ubiquitination
This protocol is designed to immunoprecipitate endogenous p27 and then probe for its ubiquitination status by Western blotting.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (solubilized in DMSO)
-
Proteasome inhibitor (e.g., MG132, optional positive control)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™) and a deubiquitinase (DUB) inhibitor (e.g., 10 mM N-ethylmaleimide - NEM).
-
Anti-p27 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-ubiquitin antibody (for Western blotting)
-
Anti-p27 antibody (for Western blotting)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0 µM) or vehicle control (DMSO) for the desired time (e.g., 4-8 hours).
-
For a positive control for p27 accumulation, treat a separate set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4 hours prior to harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 20 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Take an equal amount of protein (e.g., 1-2 mg) from each treatment group and adjust the volume with Lysis Buffer.
-
Add the anti-p27 antibody (use the manufacturer's recommended amount) to each lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold Lysis Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Western Blotting:
-
Resolve the eluted proteins and a small fraction of the input lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the results.
-
To confirm successful immunoprecipitation of p27, the membrane can be stripped and re-probed with an anti-p27 antibody.
-
Logical Relationships in Data Interpretation
When analyzing the results of your immunoprecipitation experiment, it is important to consider the logical relationships between the observed data and the mechanism of action of this compound.
Conclusion
This compound is a valuable tool for studying the role of the SCF-Skp2 E3 ligase complex in cell cycle regulation and for investigating the therapeutic potential of inhibiting this pathway. The protocols and guidelines provided in these application notes offer a robust framework for researchers to effectively utilize this compound in their studies and to accurately assess its impact on protein ubiquitination. By carefully following these methodologies, scientists can gain deeper insights into the intricate mechanisms of ubiquitination and its role in health and disease.
References
Application Notes and Protocols for Ubiquitination-IN-1 in Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs protein stability, localization, and activity. The covalent attachment of ubiquitin to target proteins, often leading to their degradation by the proteasome, is a tightly regulated process mediated by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. The specificity of this pathway is primarily determined by the E3 ligases, which recognize specific substrates. Dysregulation of the ubiquitination-proteasome system is implicated in numerous diseases, including cancer, making it an attractive target for therapeutic intervention.
Ubiquitination-IN-1 is a small molecule inhibitor that disrupts the protein-protein interaction between Cks1 and Skp2.[1] Cks1 is an essential adaptor protein for the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, specifically for the F-box protein Skp2. This interaction is crucial for the recognition and subsequent ubiquitination of the cyclin-dependent kinase inhibitor p27 (Kip1).[2] By inhibiting the Cks1-Skp2 interaction, this compound prevents the degradation of p27, leading to its accumulation and subsequent cell cycle arrest.[1] This makes this compound a valuable tool for studying the SCF-Skp2-p27 signaling axis and for investigating the therapeutic potential of inhibiting this pathway in cancer.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on protein degradation pathways, with a focus on the stabilization of p27.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cks1-Skp2 Interaction) | 0.17 µM | In vitro biochemical assay | [1] |
| IC50 (Cell Viability) | 0.91 µM | A549 (Human lung carcinoma) | [1] |
| IC50 (Cell Viability) | 0.4 µM | HT1080 (Human fibrosarcoma) | [1] |
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the canonical ubiquitination pathway leading to the degradation of the tumor suppressor p27 and the mechanism of action of this compound.
Caption: Mechanism of this compound Action.
Experimental Protocols
Protocol 1: Cell-Based Assay for p27 Accumulation using Western Blot
This protocol describes the treatment of cancer cell lines with this compound to assess the accumulation of p27 protein levels by Western blot analysis.
Materials:
-
Cancer cell lines (e.g., A549, HT1080, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against p27 (Kip1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a desired time course (e.g., 6, 12, 24 hours). A 24-hour treatment is a good starting point.
-
-
Cell Lysis:
-
After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p27 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the ECL substrate according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p27 band intensity to the corresponding loading control band intensity.
-
Plot the relative p27 protein levels against the concentration of this compound.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical experiment to investigate the effect of this compound on protein degradation.
Caption: Workflow for p27 Accumulation Assay.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is soluble in DMSO.[3] When preparing working solutions in cell culture medium, ensure that the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). To avoid precipitation, it is recommended to first dilute the DMSO stock in a small volume of medium before adding it to the final volume.
-
Optimal Concentration and Treatment Time: The effective concentration and treatment time for this compound may vary depending on the cell line. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for observing p27 accumulation.
-
Antibody Selection: Use a well-validated primary antibody specific for p27. The choice of secondary antibody should be compatible with the host species of the primary antibody.
-
Loading Control: It is crucial to use a reliable loading control to ensure equal protein loading across all lanes of the gel.
-
Proteasome Inhibitor as a Positive Control: To confirm that the observed increase in p27 is due to the inhibition of proteasomal degradation, a known proteasome inhibitor (e.g., MG132) can be used as a positive control.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricacies of the SCF-Skp2-p27 protein degradation pathway and to explore its potential as a therapeutic target.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ubiquitination-IN-1 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for effectively utilizing Ubiquitination-IN-1 in cell culture experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between Cks1 and Skp2.[1] The Skp1-Cul1-F-box (SCF) complex, containing the F-box protein Skp2, is an E3 ubiquitin ligase that targets the cyclin-dependent kinase inhibitor p27Kip1 for ubiquitination and subsequent proteasomal degradation. The accessory protein Cks1 is essential for the high-affinity binding of phosphorylated p27Kip1 to Skp2.[2] By disrupting the Cks1-Skp2 interaction, this compound prevents the ubiquitination of p27, leading to its accumulation in the cell. This can result in cell cycle arrest, making it a compound of interest in cancer research.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for a dose-response experiment is a range from 0.1 µM to 10 µM. The reported IC50 value for the inhibition of the Cks1-Skp2 interaction is 0.17 µM, while the IC50 values for cytotoxicity in A549 and HT1080 cells are 0.91 µM and 0.4 µM, respectively.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: The primary and most direct effect of this compound treatment is the accumulation of the p27Kip1 protein. This can be readily observed by Western blotting.[1] Downstream effects may include cell cycle arrest, typically at the G1/S transition, and a reduction in cell proliferation.
Q5: How can I confirm that the observed effects are due to the inhibition of the Cks1-Skp2 pathway?
A5: To confirm on-target activity, you can perform several experiments. A primary method is to demonstrate a dose-dependent accumulation of p27 via Western blot. Additionally, you can perform a rescue experiment by knocking down p27 expression (e.g., using siRNA). If the effects of this compound are mediated by p27, its knockdown should abrogate the observed cellular phenotype (e.g., cell cycle arrest).
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cks1-Skp2 Interaction) | 0.17 µM | Biochemical Assay | [1] |
| IC50 (Cytotoxicity) | 0.91 µM | A549 | [1] |
| IC50 (Cytotoxicity) | 0.4 µM | HT1080 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound that results in the desired biological effect (p27 accumulation).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Reagents for Western blotting (see Protocol 2)
Procedure:
-
Cell Seeding: Seed your cells in both a 96-well plate (for viability assessment) and a 6-well plate (for Western blot analysis) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. A suggested starting range is from 20 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Cell Treatment: Remove the old medium from the cells and add the prepared 2X compound dilutions. Incubate for a predetermined time (a good starting point is 24 hours).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay on the 96-well plate according to the manufacturer's instructions.
-
Protein Lysate Preparation: Concurrently, harvest the cells from the 6-well plate for Western blot analysis as described in Protocol 2.
-
Data Analysis: Plot the cell viability data against the log of the inhibitor concentration to determine the cytotoxic concentration range. Analyze the Western blot results to identify the concentration range that gives a robust increase in p27 levels without significant cytotoxicity. The optimal concentration will be the lowest concentration that gives the desired p27 accumulation with minimal impact on cell viability.
Protocol 2: Western Blotting for p27 Accumulation
This protocol details the steps for detecting changes in p27 protein levels following treatment with this compound.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p27
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDC or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p27 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No increase in p27 levels | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Short incubation time: The treatment duration may not be sufficient to see an accumulation of p27. 3. Cell line resistance: The cell line may have a low basal rate of p27 turnover or alternative degradation pathways. 4. Poor antibody quality: The p27 antibody may not be sensitive enough. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 25 µM). 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Try a different cell line. Consider treating cells with a proteasome inhibitor (e.g., MG-132) as a positive control to confirm that p27 can accumulate. 4. Use a validated, high-affinity antibody for p27. Check the antibody datasheet for recommended applications and dilutions. |
| High levels of cell death, even at low concentrations | 1. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 2. Cell line sensitivity: The cell line may be particularly sensitive to the inhibition of the Cks1-Skp2 pathway or to off-target effects of the compound. 3. Compound instability: The inhibitor may have degraded, leading to toxic byproducts. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle-only control. 2. Perform a more granular dose-response starting from very low concentrations (e.g., nanomolar range). Reduce the incubation time. 3. Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell confluency, passage number, or growth conditions can affect the outcome. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability. 3. Variability in Western blotting: Inconsistent protein loading, antibody dilutions, or incubation times can affect the results. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at the same density for each experiment. 2. Prepare fresh dilutions of this compound for each experiment and be meticulous with pipetting. 3. Carefully normalize protein concentrations and always run a loading control on your Western blots. Use the same antibody dilutions and incubation times for all experiments you wish to compare. |
| "Smear" or laddering pattern for p27 on Western blot | Detection of ubiquitinated p27: This may indicate that the inhibitor is not completely blocking ubiquitination, or you are capturing different ubiquitinated forms of p27. | This can be a positive result, indicating the presence of ubiquitinated species. To confirm, you can immunoprecipitate p27 and then probe with an anti-ubiquitin antibody. If the goal is to see a single band for non-ubiquitinated p27, ensure complete inhibition by optimizing the inhibitor concentration and treatment time. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
troubleshooting inconsistent results with Ubiquitination-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results and other issues they may encounter when using Ubiquitination-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the protein-protein interaction between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2).[1][2] This interaction is crucial for the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex to recognize and target specific proteins for ubiquitination and subsequent proteasomal degradation. By blocking the Cks1-Skp2 interaction, this compound prevents the degradation of tumor suppressor proteins, such as p27, leading to their accumulation.[1][2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to:
-
Investigate the role of the Cks1-Skp2 interaction in cell cycle progression and cancer biology.
-
Study the regulation of p27 and other SCF E3 ligase substrates.
-
Explore the potential of inhibiting the ubiquitination pathway for therapeutic purposes, particularly in cancer research.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions can be stored at -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 83.33 mg/mL (194.06 mM).[2] For in vivo studies, a specific formulation involving a combination of solvents like DMSO, PEG300, Tween-80, and saline may be required.[2]
Data Presentation
| Parameter | Value | Cell Lines | Reference |
| IC50 (Cks1-Skp2 Interaction) | 0.17 µM | N/A (Biochemical Assay) | [1][2] |
| IC50 (Cell Proliferation) | 0.91 µM | A549 | [1][2] |
| IC50 (Cell Proliferation) | 0.4 µM | HT1080 | [1][2] |
Mandatory Visualizations
References
potential off-target effects of Ubiquitination-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ubiquitination-IN-1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the protein-protein interaction between Cks1 (Cyclin-dependent kinase subunit 1) and Skp2 (S-phase kinase-associated protein 2).[1] This interaction is crucial for the function of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the tumor suppressor protein p27Kip1 for ubiquitination and subsequent proteasomal degradation. By blocking the Cks1-Skp2 interaction, this compound prevents the degradation of p27, leading to its accumulation in the cell.[1] This accumulation of p27 can induce cell cycle arrest, primarily in the G1 phase.
Q2: What is the primary on-target effect of this compound that I should expect to see in my experiments?
The primary and most direct on-target effect of this compound is the stabilization and increased cellular levels of the p27 protein.[1] This can be readily observed by Western blotting of lysates from cells treated with the inhibitor.
Q3: What are the known IC50 values for this compound?
The inhibitory activity of this compound has been quantified in various assays.
| Assay Type | Target/Cell Line | IC50 Value |
| Protein-Protein Interaction | Cks1-Skp2 | 0.17 µM[1] |
| Cell Viability | A549 (human lung carcinoma) | 0.91 µM[1] |
| Cell Viability | HT1080 (human fibrosarcoma) | 0.4 µM[1] |
Troubleshooting Guide
This guide addresses potential issues and unexpected results that researchers might encounter when using this compound.
Issue 1: No observable increase in p27 levels after treatment with this compound.
Possible Cause 1: Suboptimal inhibitor concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment. Treat your specific cell line with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for different durations (e.g., 6, 12, 24 hours) to determine the optimal conditions for p27 accumulation.
Possible Cause 2: Poor cell permeability or rapid metabolism of the compound in your cell line.
-
Solution: While this compound has shown activity in cell-based assays, its uptake and stability can vary between cell types. If possible, use a positive control, such as the proteasome inhibitor MG132, to confirm that the p27 degradation pathway is active and can be inhibited in your cells.
Possible Cause 3: Issues with the Western blot procedure.
-
Solution: Refer to the detailed "Protocol for Western Blot Analysis of p27 Accumulation" below and the "Western Blot Troubleshooting" section for guidance on optimizing your Western blot. Ensure your p27 antibody is validated and working correctly.
Issue 2: Unexpected cell toxicity or off-target effects are observed.
Possible Cause 1: Inhibition of other Skp2 substrates.
-
Background: The SCF-Skp2 E3 ligase complex is known to have other substrates besides p27, such as p21, p130, Cdt1, and Tob1. While some Skp2 inhibitors have been shown to be selective for p27, it is possible that this compound affects the degradation of these other proteins in certain cellular contexts.
-
Troubleshooting Step: Perform Western blot analysis for other known Skp2 substrates (e.g., p21) in your cell lysates after treatment with this compound to assess if their levels are also altered.
Possible Cause 2: Off-target inhibition of other E3 ligases or kinases.
-
Background: Small molecule inhibitors can sometimes bind to proteins with similar structural folds, leading to off-target effects. A comprehensive selectivity profile for this compound against a broad panel of E3 ligases and kinases is not publicly available.
-
Troubleshooting Step: To investigate potential off-target effects, consider performing a broad proteomic analysis (e.g., mass spectrometry-based proteomics) to identify changes in the levels of a wide range of proteins. If a specific off-target is suspected (e.g., a kinase), you can perform an in vitro kinase assay with the purified enzyme and this compound.
Possible Cause 3: Non-specific cytotoxicity.
-
Solution: Determine the IC50 for cell viability in your specific cell line using a cell viability assay (see protocol below). Try to use the lowest effective concentration that shows the desired on-target effect (p27 accumulation) to minimize non-specific toxicity.
Experimental Protocols
Protocol for In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to inhibit the ubiquitination of p27 by the SCF-Skp2 complex.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant human ubiquitin
-
Recombinant active SCF-Skp2 protein complex (containing Skp1, Skp2, Cul1, Rbx1, and Cks1)
-
Recombinant, phosphorylated p27 substrate
-
ATP solution (10 mM)
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
Procedure:
-
On ice, prepare a master mix for the ubiquitination reaction. For a 50 µL final reaction volume, combine:
-
5 µL of 10X Ubiquitination Buffer
-
5 µL of 10 mM ATP
-
1 µL of E1 enzyme (e.g., 100 ng)
-
1 µL of E2 enzyme (e.g., 200 ng)
-
5 µL of ubiquitin (e.g., 1 µg/µL)
-
1 µL of SCF-Skp2 complex
-
1 µL of phosphorylated p27 substrate
-
Distilled water to bring the volume to 49 µL.
-
-
Aliquot the master mix into separate tubes.
-
Add 1 µL of DMSO (vehicle control) or this compound at various concentrations to the respective tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding 20 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by Western blotting using an anti-p27 antibody. A successful inhibition will show a decrease in the high-molecular-weight smear (polyubiquitinated p27) in the inhibitor-treated lanes compared to the DMSO control.
Protocol for Western Blot Analysis of p27 Accumulation
Materials:
-
Cell culture plates
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-p27
-
Primary antibody: anti-β-actin or other loading control
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p27 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL reagent and visualize the chemiluminescence.
-
Strip the blot and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Protocol for Cell Viability Assay (CCK-8)
Materials:
-
96-well cell culture plates
-
This compound
-
DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for p27 accumulation.
Caption: Troubleshooting logic for p27 detection.
References
how to minimize Ubiquitination-IN-1 toxicity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ubiquitination-IN-1 in their experiments. Our goal is to help you minimize potential toxicity and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Cks1-Skp2 protein-protein interaction.[1] This interaction is crucial for the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27. By inhibiting this interaction, this compound leads to an accumulation of p27, which in turn can induce cell cycle arrest and apoptosis.[1][2]
Q2: What are the common causes of toxicity with this compound in cell culture?
A2: Toxicity from this compound can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.[3]
-
Prolonged Exposure: Continuous and extended exposure to the inhibitor can disrupt normal cellular processes, leading to cumulative toxicity.[3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drug treatments.
-
Off-Target Effects: As with many small molecule inhibitors, off-target binding can lead to unintended cellular consequences.[4]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
A3: The optimal concentration should be empirically determined for each cell line. A dose-response experiment is the most effective method. Start with a broad range of concentrations, including those below and above the reported IC50 values, to identify the concentration that provides the desired biological effect with minimal toxicity.
Q4: What are the known cytotoxic concentrations of this compound?
A4: The half-maximal inhibitory concentration (IC50) for cytotoxicity has been reported for the following cell lines:
| Cell Line | IC50 (µM) |
| A549 (Human Lung Carcinoma) | 0.91[1] |
| HT1080 (Human Fibrosarcoma) | 0.4[1] |
Q5: How should I prepare and store this compound?
A5: Proper handling and storage are critical for maintaining the stability and activity of the inhibitor.
-
Stock Solution: Prepare a high-concentration stock solution in anhydrous DMSO. Based on the datasheet, this compound is soluble in DMSO at 83.33 mg/mL (194.06 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The datasheet suggests stability for 6 months at -80°C and 1 month at -20°C.[1]
-
Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a range from 0.1 µM to 10 µM. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the minimum time required for the desired effect. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a vehicle-only control (medium with the same DMSO concentration as your highest inhibitor concentration) to assess solvent toxicity. |
| Cell line is particularly sensitive. | If possible, consider using a more robust cell line. Otherwise, perform extensive optimization of concentration and exposure time. |
| Compound degradation. | Ensure the inhibitor has been stored correctly and is within its expiration date. Prepare fresh stock solutions if degradation is suspected. |
Issue 2: Inconsistent Results or Lack of Effect
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Increase the concentration of this compound based on the results of your dose-response experiments. |
| Inhibitor is not active. | Verify the storage conditions and age of your stock solution. Prepare a fresh stock and re-test. |
| Incorrect timing of inhibitor addition. | The timing of treatment can be critical depending on the experimental design. For cell cycle experiments, synchronization of cells may be necessary before adding the inhibitor. |
| Low basal level of Skp2 activity. | In some cell lines, the target pathway may not be highly active, leading to a minimal effect of the inhibitor. Confirm Skp2 expression and activity in your cell line via Western blot or other methods. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 20 µM down to 0.1 µM (final concentrations will be 10 µM to 0.05 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Plot the percentage of cell viability relative to the vehicle control against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol helps to determine if the observed cell death is due to apoptosis.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (determined from the MTT assay, e.g., 1X and 2X the IC50) and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot for p27 and Skp2
This protocol is to confirm the mechanism of action by observing the accumulation of p27 and changes in Skp2 levels.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p27, anti-Skp2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in p27 and Skp2 protein levels.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Ubiquitination-IN-1 not inhibiting ubiquitination
Welcome to the technical support center for Ubiquitination-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not inhibiting ubiquitination as expected.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My this compound is not showing any inhibition of ubiquitination. What are the primary reasons this might be happening?
A1: Several factors could contribute to a lack of inhibitory activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological context. Here's a logical workflow to troubleshoot the problem:
Caption: Troubleshooting workflow for this compound experiments.
Q2: How can I be sure my this compound is soluble and stable?
A2: Issues with solubility and stability are common causes for a lack of activity with small molecule inhibitors.
-
Solubility: this compound is typically dissolved in DMSO to create a high-concentration stock solution. When diluting into aqueous buffers for your experiment, ensure the final DMSO concentration is low (ideally <0.5%) to avoid both solvent effects on your cells and precipitation of the compound. Visually inspect your final solution for any cloudiness or precipitate. If solubility is an issue, you may need to try alternative solubilization methods, such as using a different solvent or employing surfactants, though these must be validated for compatibility with your assay.
-
Stability: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] The stability of the compound in your specific cell culture media at 37°C over the course of your experiment should also be considered. If your experiment runs for an extended period, the compound may degrade. Consider replenishing the media with fresh inhibitor during the experiment.
Q3: I'm unsure if I'm using the correct concentration of this compound. What are the recommended concentrations?
A3: The effective concentration of this compound will vary depending on the assay type (biochemical vs. cell-based) and the cell line being used.
| Assay Type | Target | Reported IC50 | Recommended Starting Concentration Range |
| Biochemical Assay | Cks1-Skp2 Interaction | 0.17 µM[2] | 0.1 - 1 µM |
| Cell-Based Assay | A549 Cells | 0.91 µM[2] | 0.5 - 5 µM |
| Cell-Based Assay | HT1080 Cells | 0.4 µM[2] | 0.2 - 2 µM |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: My experimental setup might be the issue. What are some key considerations for a ubiquitination assay?
A4: The specifics of your assay are critical for observing the effect of an inhibitor.
-
Positive and Negative Controls: Always include a positive control where ubiquitination is known to occur and a negative control (vehicle, e.g., DMSO) to establish a baseline. A known inhibitor of the ubiquitin-proteasome system, such as MG132, can be used as a positive control for the stabilization of ubiquitinated proteins.
-
Lysis Buffer Composition: To preserve the ubiquitinated state of proteins during cell lysis, your lysis buffer should contain inhibitors of deubiquitinases (DUBs), such as N-ethylmaleimide (NEM) and iodoacetamide, as well as proteasome inhibitors like MG132.[3]
-
Western Blotting: Detecting polyubiquitinated proteins, which appear as a high molecular weight smear or ladder, can be challenging. Ensure your Western blot transfer conditions are optimized for high molecular weight proteins and use a high-affinity, validated anti-ubiquitin antibody.[3]
Q5: What if the issue lies within my biological system? Why might this compound not work in my specific cells?
A5: The biological context is crucial for the activity of a targeted inhibitor like this compound.
-
Mechanism of Action: this compound specifically inhibits the interaction between Cks1 and Skp2, which is a component of the SCF-Skp2 E3 ubiquitin ligase complex.[2] This complex is responsible for the ubiquitination and subsequent degradation of a number of cell cycle regulators, most notably p27.[2][4]
Caption: Simplified ubiquitination pathway showing the target of this compound.
-
Target Pathway Activity: If the protein you are studying is not a substrate of the SCF-Skp2 E3 ligase, this compound will not inhibit its ubiquitination. You should first confirm that the ubiquitination of your protein of interest is dependent on the SCF-Skp2 complex. This can be done using siRNA to knock down Skp2 and observing if this leads to a decrease in the ubiquitination of your target protein.
-
Alternative E3 Ligases: Cells can have redundant pathways for protein ubiquitination. For example, while SCF-Skp2 is a major E3 ligase for p27, other E3 ligases can also target p27 for degradation.[5] If an alternative E3 ligase is highly active in your cell line, the effect of inhibiting SCF-Skp2 alone may be masked.
-
Cell Permeability: For cell-based assays, the inhibitor must be able to cross the cell membrane to reach its intracellular target. While many small molecules are cell-permeable, this is not always the case. Discrepancies between biochemical and cell-based assay results can sometimes be attributed to poor cell permeability.
Experimental Protocols
Protocol 1: Validation of this compound Activity in a Cell-Based Assay
Objective: To confirm that this compound can stabilize a known substrate of the SCF-Skp2 E3 ligase, p27, in a cellular context.
Materials:
-
Cell line known to express Skp2 and p27 (e.g., A549, HT1080)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
MG132 (positive control, stock solution in DMSO)
-
Lysis buffer (containing protease, phosphatase, and DUB inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p27, anti-Skp2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM MG132 for the last 4-6 hours of treatment).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE, ensuring equal amounts of protein are loaded for each condition.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p27, Skp2, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
Expected Outcome: Treatment with this compound should lead to a dose-dependent increase in the protein levels of p27, while the levels of Skp2 and the loading control should remain relatively unchanged. MG132 treatment should also result in a significant increase in p27 levels.
References
Technical Support Center: Ubiquitination-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ubiquitination-IN-1, a known inhibitor of the Cks1-Skp2 protein-protein interaction.[1] By disrupting this interaction within the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, this compound prevents the ubiquitination and subsequent degradation of the tumor suppressor protein p27, leading to its accumulation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the interaction between Cks1 and Skp2.[1] Skp2 is the F-box protein component of the SCF E3 ubiquitin ligase complex, responsible for recognizing the substrate p27. Cks1 acts as an essential accessory protein that enhances the binding of phosphorylated p27 to Skp2, thereby facilitating its ubiquitination and degradation.[2][3][4] By blocking the Cks1-Skp2 interaction, this compound inhibits the E3 ligase activity of the SCF-Skp2 complex towards p27, leading to an increase in cellular p27 levels.[1]
Q2: What is the primary downstream cellular effect of this compound treatment?
The primary and most well-documented downstream effect of this compound is the accumulation of the cyclin-dependent kinase (CDK) inhibitor p27.[1] Increased levels of p27 can lead to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in cancer cells.[5][6]
Q3: In which cell lines has this compound been shown to be active?
This compound has been shown to inhibit the growth of A549 (non-small cell lung cancer) and HT1080 (fibrosarcoma) cells with IC50 values of 0.91 µM and 0.4 µM, respectively.[1]
Q4: How can I confirm that this compound is engaging its target in my cells?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context.[7] This assay is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[7] A successful CETSA experiment would show a shift to a higher melting temperature for Skp2 or Cks1 in the presence of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cks1-Skp2 Interaction) | 0.17 µM | Biochemical Assay | [1] |
| IC50 (Cell Viability) | 0.91 µM | A549 | [1] |
| IC50 (Cell Viability) | 0.4 µM | HT1080 | [1] |
Signaling Pathway and Experimental Workflows
Caption: SCF-Skp2-Cks1 ubiquitination pathway for p27 and the inhibitory action of this compound.
Caption: Experimental workflow for a Co-Immunoprecipitation (Co-IP) assay to validate inhibitor action.
Troubleshooting Guide
Problem 1: No increase in p27 levels observed by Western Blot after treatment with this compound.
Caption: Troubleshooting logic for the absence of p27 accumulation.
Problem 2: Cell viability is not affected by this compound treatment.
-
Possible Cause: The cell line may not be dependent on the Skp2-p27 axis for proliferation. Cells may have alternative mechanisms to bypass G1/S arrest or may have low endogenous levels of Skp2 or Cks1.
-
Troubleshooting Steps:
-
Confirm p27 Accumulation: First, verify that the inhibitor is causing p27 to accumulate in your cell line via Western Blot. If p27 levels are not increasing, the lack of a viability phenotype is expected.
-
Assess Cell Cycle Profile: Use flow cytometry to determine if the inhibitor is causing a G1 arrest, even if it doesn't lead to cell death.
-
Use a Sensitive Cell Line as a Positive Control: Test the inhibitor on a cell line known to be sensitive, such as HT1080 or A549, to ensure your experimental setup is correct.[1]
-
Problem 3: Difficulty validating the disruption of the Skp2-Cks1 interaction by Co-Immunoprecipitation (Co-IP).
-
Possible Cause: The interaction may be transient or difficult to capture, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a gentle lysis buffer (e.g., non-ionic detergents like NP-40) to preserve protein-protein interactions.[8]
-
Include Controls: Ensure you have an IgG isotype control to check for non-specific binding to the beads. Also, include a vehicle-treated (DMSO) sample as a baseline for the interaction.
-
Antibody validation: Ensure the antibody used for immunoprecipitation is validated for this application and efficiently pulls down the bait protein (Skp2).
-
Cross-linking: For very transient interactions, consider using a cell-permeable cross-linker (e.g., DSP) before cell lysis to stabilize the complex. This should be done with caution as it can create artifacts.
-
Experimental Protocols
Protocol 1: Western Blot for p27 Accumulation
-
Cell Treatment: Seed cells to be 60-70% confluent. Treat with this compound at various concentrations (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate with a primary antibody against p27 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Probe for a loading control (e.g., β-Actin or GAPDH) on the same membrane.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the fold-change in p27 levels.[11]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of the SCF-Skp2 complex.[6][12]
-
Reaction Setup: In a reaction tube, combine recombinant E1, E2 (e.g., UbcH3), ubiquitin, ATP, and the purified SCF-Skp2/Cks1 complex in an appropriate reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations or DMSO (vehicle control). Pre-incubate for 15-30 minutes.
-
Substrate Addition: Add the recombinant substrate (e.g., p27, which must be pre-phosphorylated at Thr187).
-
Initiate Reaction: Start the reaction by adding Mg-ATP. Incubate at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Analyze the reaction products by Western Blot, probing with an anti-p27 antibody. A ladder of higher molecular weight bands indicates polyubiquitination, which should be reduced in the presence of the inhibitor.[6]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies to verify target engagement.[7]
-
Cell Treatment: Treat intact cells with a high concentration of this compound (e.g., 20x IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Skp2 or Cks1 by Western Blot. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and engagement.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The cell-cycle regulatory protein Cks1 is required for SCFSkp2-mediated ubiquitinylation of p27 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. origene.com [origene.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Ubiquitination Inhibitors: Ubiquitination-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and regulation of various signaling cascades. Its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a prime target for therapeutic intervention. A growing arsenal (B13267) of small molecule inhibitors targeting different components of the UPS is now available to researchers. This guide provides an objective comparison of Ubiquitination-IN-1 with other notable ubiquitination inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action Overview
Ubiquitination is a multi-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) that attach ubiquitin to substrate proteins. Deubiquitinating enzymes (DUBs) reverse this process. Finally, the proteasome recognizes and degrades polyubiquitinated proteins. The inhibitors discussed in this guide target different stages of this pathway.
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50) of this compound and other inhibitors against their primary targets and in various cell lines. This data provides a quantitative measure of their potency.
Table 1: Inhibitor Potency Against Primary Targets
| Inhibitor | Target | IC50/EC50 (µM) | Assay Type |
| This compound | Cks1-Skp2 protein-protein interaction | 0.17 | Biochemical Assay |
| PYR-41 | Ubiquitin-Activating Enzyme (E1) | 5 | Biochemical Assay[1] |
| BAY 11-7082 | USP7 | 0.19 | Biochemical Assay |
| USP21 | 0.96 | Biochemical Assay[2] | |
| IκBα phosphorylation | 10 | In-cell assay | |
| PR-619 | USP2 | 7.2 | Biochemical Assay[3][4] |
| USP4 | 3.93 | Biochemical Assay[4] | |
| USP5 | 8.61 | Biochemical Assay[4] | |
| USP7 | 7.6 | Biochemical Assay[3] | |
| USP8 | 4.9 | Biochemical Assay[4] | |
| DEN1 | 5.0 | Biochemical Assay[3] | |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 0.0006 (Ki) | Biochemical Assay[5] |
Table 2: Cellular Potency of Ubiquitination Inhibitors
| Inhibitor | Cell Line | IC50/EC50 (µM) | Assay Type |
| This compound | A549 (Lung Carcinoma) | 0.91 | Cell Viability |
| HT1080 (Fibrosarcoma) | 0.4 | Cell Viability[6] | |
| PYR-41 | Various | 10 - 25 | Inhibition of E1-Ub thioester formation in cells |
| BAY 11-7082 | Human Endothelial Cells | 5 - 10 | Inhibition of surface molecule expression[7] |
| PR-619 | HCT116 (Colon Carcinoma) | 6.5 | Cytotoxicity Assay (72h)[3] |
| WI-38 (Normal Lung Fibroblast) | 5.3 | Cytotoxicity Assay (72h)[3] | |
| Bortezomib | NCI-60 Panel (Average) | 0.007 | Growth Inhibition[5] |
Inhibitor Profiles and Affected Signaling Pathways
This compound
-
Primary Target: Cks1-Skp2 protein-protein interaction.[6] Skp2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the cell cycle inhibitor p27 for degradation.
-
Mechanism of Action: By inhibiting the Cks1-Skp2 interaction, this compound prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation.[6] This results in cell cycle arrest.
-
Affected Signaling Pathway: Cell cycle regulation.
Caption: Mechanism of action of this compound.
PYR-41
-
Primary Target: Ubiquitin-Activating Enzyme (E1).[1]
-
Mechanism of Action: PYR-41 is a cell-permeable, irreversible inhibitor of the E1 enzyme, thereby blocking the first step of the ubiquitination cascade.[8][9] This leads to a global shutdown of ubiquitination. It has been reported to have no activity against E2 enzymes.[10][11]
-
Affected Signaling Pathways: Broadly affects all pathways regulated by ubiquitination, including NF-κB activation and p53 degradation.[12][8][9]
BAY 11-7082
-
Primary Target: IκBα phosphorylation, USP7, and USP21.
-
Mechanism of Action: BAY 11-7082 irreversibly inhibits the phosphorylation of IκBα, which is a key step in the activation of the NF-κB signaling pathway.[7][13] By preventing IκBα degradation, it sequesters NF-κB in the cytoplasm. It also directly inhibits the deubiquitinating enzymes USP7 and USP21.[2]
-
Affected Signaling Pathway: Primarily the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival.[13][14] It also has off-target effects, including inhibition of the NLRP3 inflammasome.[13][15]
Caption: BAY 11-7082 inhibits the NF-κB signaling pathway.
PR-619
-
Primary Target: Broad-spectrum deubiquitinating enzyme (DUB) inhibitor.[4]
-
Mechanism of Action: PR-619 is a reversible, non-selective inhibitor of multiple DUBs, leading to the accumulation of polyubiquitinated proteins.[4] This can induce endoplasmic reticulum (ER) stress and apoptosis.[4]
-
Affected Signaling Pathways: Affects numerous pathways by stabilizing ubiquitinated proteins. It has been shown to induce ER stress and activate autophagy.[16][17]
Bortezomib
-
Primary Target: The 20S proteasome, specifically the chymotrypsin-like activity of the β5 subunit.[5]
-
Mechanism of Action: Bortezomib is a reversible inhibitor of the proteasome, leading to the accumulation of ubiquitinated proteins that would normally be degraded.[18] This disrupts cellular homeostasis and induces apoptosis.
-
Affected Signaling Pathways: Broadly impacts cellular processes by stabilizing key regulatory proteins. It is known to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to evaluate ubiquitination inhibitors.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest can be ubiquitinated in a controlled, cell-free environment and to assess the effect of inhibitors on this process.
Caption: Workflow for an in vitro ubiquitination assay.
Materials:
-
Recombinant E1, E2, and E3 enzymes
-
Ubiquitin
-
Substrate protein
-
10x Ubiquitylation buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP solution (e.g., 20 mM)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against ubiquitin and the substrate protein
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), E3 ligase (e.g., 200 nM), ubiquitin (e.g., 10 µM), and the substrate protein (e.g., 1 µM) in 1x ubiquitylation buffer.[19]
-
For inhibitor studies, pre-incubate the enzymes with the test compound or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[19]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the substrate or an anti-substrate antibody to observe a shift in its molecular weight.
Cell-Based Ubiquitination Assay (Immunoprecipitation)
This assay allows for the analysis of the ubiquitination status of a specific protein within a cellular context.
Materials:
-
Cell line of interest
-
Culture medium
-
Test inhibitor and vehicle control
-
Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an antibody against the protein of interest to form an immune complex.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting with an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest.
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysate
-
Assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates in a buffer without protease inhibitors.
-
In a 96-well plate, add the cell lysate to duplicate wells.
-
To one set of wells, add a specific proteasome inhibitor (e.g., MG-132) to determine the background non-proteasomal activity. To the other set, add vehicle.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells.[20]
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) over time.[20]
-
Calculate the proteasome activity by subtracting the fluorescence in the inhibitor-treated wells from the vehicle-treated wells.
Conclusion
The choice of a ubiquitination inhibitor depends on the specific research question and the desired point of intervention in the UPS. This compound offers a targeted approach by disrupting a specific E3 ligase-substrate interaction, making it a valuable tool for studying the Skp2-p27 axis. In contrast, inhibitors like PYR-41 provide a global shutdown of ubiquitination by targeting the initial E1 activation step. Broad-spectrum DUB inhibitors such as PR-619 allow for the study of the overall effects of increased protein ubiquitination. Finally, proteasome inhibitors like Bortezomib block the final degradation step, leading to the accumulation of a wide range of ubiquitinated proteins. Understanding the specific targets, mechanisms of action, and potential off-target effects of these inhibitors, as summarized in this guide, is paramount for the design of rigorous experiments and the accurate interpretation of their results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 8. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 9. rndsystems.com [rndsystems.com]
- 10. PYR-41 | Apoptosis | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
- 13. invivogen.com [invivogen.com]
- 14. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. apexbt.com [apexbt.com]
- 17. Inhibition of protein deubiquitination by PR-619 activates the autophagic pathway in OLN-t40 oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. resources.novusbio.com [resources.novusbio.com]
Validating the Inhibition of Cks1-Skp2 Interaction by Ubiquitination-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ubiquitination-IN-1, a potent inhibitor of the Cks1-Skp2 protein-protein interaction, and other alternative compounds. The objective is to offer a comprehensive resource for validating the therapeutic potential of targeting this critical interaction in the ubiquitin-proteasome system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to the Cks1-Skp2 Interaction
The Cks1-Skp2 protein complex is an essential component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase machinery. Cks1 acts as an adaptor protein, enhancing the binding of the F-box protein Skp2 to its substrates, most notably the cyclin-dependent kinase inhibitor p27Kip1. The subsequent ubiquitination and proteasomal degradation of p27Kip1 are critical for cell cycle progression from G1 to S phase. Dysregulation of this pathway, leading to diminished p27 levels, is a common feature in many human cancers, making the Cks1-Skp2 interaction a compelling target for therapeutic intervention. Inhibiting this interaction is expected to stabilize p27, leading to cell cycle arrest and a reduction in tumor cell proliferation.
Comparative Analysis of Cks1-Skp2 Inhibitors
This compound has emerged as a potent inhibitor of the Cks1-Skp2 interaction. The following table provides a quantitative comparison of its in vitro potency against other known inhibitors of this protein-protein interaction.
| Compound Name | Target Interaction | In Vitro IC50 (μM) | Cellular Effects |
| This compound | Cks1-Skp2 | 0.17 [1] | Increases p27 levels; inhibits A549 and HT1080 cells with IC50s of 0.91 μM and 0.4 μM, respectively.[1] |
| E35 (Skp2 inhibitor 3) | Cks1-Skp2 | 4.86 | Arrests cell cycle at S-phase, inhibits colony formation and migration. |
| Skp2 inhibitor 2 | Cks1-Skp2 | 10.2 | No specific cellular effects reported in the search results. |
| SYK-031 | Cks1-Skp2 | 2.14 | Arrests cell cycle at S-phase, increases protein expression of p21 and p27 in SGC-7901 cells. |
| Skp2E3LIs | Skp2/Cks1-p27 | 14.3 (cell proliferation) | Stabilizes nuclear p27, induces G1 phase block. |
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the canonical signaling pathway leading to p27 degradation and the mechanism by which Cks1-Skp2 inhibitors, such as this compound, intervene.
Experimental Protocols
Validating the inhibitory activity of compounds like this compound on the Cks1-Skp2 interaction typically involves in vitro biochemical assays. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed high-throughput screening methods. While the specific protocol for the validation of this compound is not publicly available, a representative AlphaScreen protocol is detailed below.
Representative AlphaScreen Protocol for Cks1-Skp2 Interaction Inhibition
This protocol is a generalized procedure based on established methods for screening inhibitors of the Cks1-Skp2 interaction.
1. Principle:
This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. Recombinant GST-tagged Skp2/Skp1 complex is captured by anti-GST donor beads, and His-tagged Cks1 is captured by Nickel Chelate acceptor beads. When Cks1 and Skp2 interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon excitation. An inhibitor of the Cks1-Skp2 interaction will disrupt this proximity, leading to a decrease in the signal.
2. Materials:
-
Recombinant human GST-tagged Skp2/Skp1 complex
-
Recombinant human His-tagged Cks1
-
AlphaScreen GST Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Plate reader capable of AlphaScreen detection
3. Experimental Workflow:
4. Detailed Procedure:
-
Compound Plating: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for 100% interaction, a known inhibitor for 0% interaction).
-
Protein Addition: Add a solution of GST-Skp2/Skp1 complex to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to Skp2.
-
Interaction Initiation: Add a solution of His-Cks1 to each well to initiate the protein-protein interaction.
-
Incubation: Incubate the plate at room temperature for a further period (e.g., 60 minutes).
-
Bead Addition: Add a mixture of AlphaScreen GST Donor and Nickel Chelate Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for a final period (e.g., 60-120 minutes) to allow for bead-protein binding to reach equilibrium.
-
Data Acquisition: Read the plate on a compatible plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent inhibitor of the Cks1-Skp2 interaction, demonstrating significant potential for the development of novel cancer therapeutics. The comparative data presented in this guide highlights its superior in vitro potency relative to several other published inhibitors. The provided experimental framework offers a robust methodology for researchers to independently validate these findings and further explore the therapeutic utility of targeting the Cks1-Skp2-p27 axis. The visualization of the signaling pathway and experimental workflow aims to provide a clear conceptual understanding for professionals in the field of drug discovery and development.
References
Comparative Analysis of Ubiquitination-IN-1: A Guide to Specificity and Selectivity
For researchers in drug discovery and chemical biology, the precise characterization of small molecule inhibitors is paramount. This guide provides a comparative analysis of Ubiquitination-IN-1, a known inhibitor of the Cks1-Skp2 protein-protein interaction, against other reported inhibitors of the SCF-Skp2 E3 ubiquitin ligase complex. The objective is to offer a clear, data-driven comparison of their specificity, selectivity, and mechanisms of action to aid in the selection of the most appropriate chemical tool for research applications.
This compound, also referred to as compound 24, has been identified as an inhibitor of the Cks1-Skp2 interaction with a reported IC50 of 0.17 μM in biochemical assays. This inhibition leads to an increase in the levels of the tumor suppressor protein p27, and the compound has shown anti-proliferative effects in A549 and HT1080 cancer cell lines with IC50 values of 0.91 μM and 0.4 μM, respectively[1]. However, a detailed, publicly available selectivity profile from peer-reviewed literature is currently limited. To provide a comprehensive comparison, this guide will evaluate this compound alongside other well-characterized inhibitors that target various interfaces of the SCF-Skp2 complex.
Mechanism of Action: Targeting the SCF-Skp2 Complex
The SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex plays a crucial role in cell cycle progression by targeting key regulatory proteins, such as the cyclin-dependent kinase inhibitor p27Kip1, for proteasomal degradation. The specificity of this complex is conferred by the F-box protein Skp2, which, in conjunction with its accessory protein Cks1, recognizes and binds to phosphorylated p27. Small molecule inhibitors have been developed to disrupt different critical protein-protein interactions (PPIs) within this complex, leading to the stabilization of p27 and subsequent cell cycle arrest.
Below is a diagram illustrating the different interfaces of the SCF-Skp2 complex that are targeted by various inhibitors.
Caption: Targeted interfaces of the SCF-Skp2 complex by different inhibitors.
Comparative Inhibitor Data
The following table summarizes the available quantitative data for this compound and a selection of alternative Skp2 inhibitors. This allows for a direct comparison of their reported potencies and cellular effects.
| Inhibitor | Target Interaction | Biochemical IC50 | Cellular IC50 | Cell Line(s) | Reference(s) |
| This compound (Cpd 24) | Cks1-Skp2 | 0.17 µM | 0.91 µM, 0.4 µM | A549, HT1080 | [1] |
| SKPin C1 | Skp2-p27 | ~1-5 µM (HTRF) | 2.4 µM | TAIL7 | [2][3] |
| SZL-P1-41 | Skp2-Skp1 | Not specified | 5.61 µM, 1.22 µM, 30 µM | PC3, LNCaP, TAIL7 | [2][4] |
| SCFSkp2-IN-2 | Induces Skp2 degradation | Not applicable | Not specified | Not specified | [5] |
| Compound A | Skp1-Skp2 | Not specified | ~5 µM | RPMI 8226 | [4] |
Specificity and Selectivity Analysis
For instance, the selectivity of inhibitors like SKPin C1 has been confirmed through secondary bioassays that test for effects on other components of the ubiquitin-proteasome system. These can include counterscreens against the activity of other E2 enzymes (e.g., Ubc3, Ubc5) or related kinases (e.g., CyclinE/CDK2)[6]. Furthermore, demonstrating that the cellular effects of the inhibitor are dependent on the presence of Skp2 (e.g., through knockdown experiments) provides strong evidence for on-target activity[6].
Without a primary research publication detailing such studies for this compound, researchers should exercise caution and independently validate its selectivity for their specific application.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are outlines of common experimental protocols used to characterize inhibitors of the SCF-Skp2 complex.
Homogeneous Time-Resolved Fluorescence (HTRF) for PPI Inhibition
This assay is frequently used to screen for and characterize inhibitors of protein-protein interactions in a high-throughput format.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Methodology:
-
Recombinant His-tagged Cks1 and GST-tagged Skp2/Skp1 are expressed and purified.
-
In a microplate, His-Cks1 is incubated with varying concentrations of the test inhibitor.
-
GST-Skp2/Skp1 is then added to the wells.
-
A solution containing Europium cryptate-labeled anti-His antibody (donor) and XL665-labeled anti-GST antibody (acceptor) is added.
-
After incubation, the plate is read on an HTRF-compatible reader. A decrease in the HTRF signal indicates inhibition of the Cks1-Skp2 interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a cell.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cells are treated with the inhibitor or a vehicle control for a defined period.
-
The cell suspension is aliquoted and heated to a range of temperatures.
-
Following the heat shock, cells are lysed, and insoluble, aggregated proteins are pelleted by centrifugation.
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of soluble target protein (e.g., Skp2) at each temperature is quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
This compound is a potent biochemical inhibitor of the Cks1-Skp2 interaction that demonstrates cellular activity. However, for rigorous in-depth studies, the lack of comprehensive, publicly available selectivity data necessitates careful experimental validation by the end-user. In contrast, inhibitors such as SKPin C1 and SZL-P1-41, while targeting different interfaces of the SCF-Skp2 complex, have more extensively documented characterizations in the scientific literature. The choice of inhibitor should, therefore, be guided by the specific research question, the desired mechanism of action, and the level of characterization required for the intended application. Researchers are encouraged to perform appropriate validation experiments, such as CETSA for target engagement and counterscreens for selectivity, to ensure the reliability of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Brakes: A Comparative Guide to Rescuing the Effects of Ubiquitination-IN-1
For researchers, scientists, and drug development professionals, understanding the specificity and reversibility of a compound's effects is paramount. This guide provides a comprehensive comparison of experimental strategies to rescue the cellular effects of Ubiquitination-IN-1, a potent inhibitor of the Cks1-Skp2 protein-protein interaction.
This compound effectively blocks the degradation of the tumor suppressor protein p27 by inhibiting the SCF-Skp2 E3 ubiquitin ligase complex, leading to cell cycle arrest.[1][2] This guide details experimental approaches to counteract this effect, offering a framework for validating the on-target activity of this compound and comparing its performance with other Skp2 inhibitors.
Comparative Analysis of Skp2 Inhibitors
This compound is one of several small molecules designed to inhibit the Skp2-mediated ubiquitination of p27. These inhibitors employ different mechanisms of action, and their efficacy can be compared based on their potency in biochemical and cellular assays.
| Inhibitor | Mechanism of Action | IC50 (in vitro) | Cellular Effects |
| This compound | Inhibits Cks1-Skp2 protein-protein interaction.[2] | 0.17 µM[2] | Increases p27 levels, inhibits A549 and HT1080 cancer cell lines with IC50s of 0.91 µM and 0.4 µM, respectively.[2] |
| Skp2 Inhibitor C1 | Targets the substrate-binding pocket of Skp2, preventing p27 binding.[3][4] | Not specified | Induces p27 accumulation and cell cycle arrest in G1 or G2/M phase in a p27-dependent manner.[1] |
| SZL-P1-41 (Compound #25) | Prevents the interaction between Skp2 and Skp1 by binding to the F-box domain of Skp2.[3][5][6] | Not specified | Inhibits Skp2-mediated p27 and Akt ubiquitination, suppresses cancer cell survival by inducing senescence.[5][6] |
| SCFSkp2-IN-2 (AAA-237) | Binds directly to Skp2, leading to its proteasomal degradation.[3] | Not specified | Reduces total cellular Skp2 levels, leading to p27 accumulation and G0/G1 cell cycle arrest.[3] |
Rescue Experiments for this compound Effects
To confirm that the effects of this compound are specifically due to the inhibition of the Skp2-p27 pathway, "rescue" experiments can be performed. These experiments aim to reverse the effects of the inhibitor by manipulating the levels of key proteins in the pathway.
Overexpression of Skp2 or Cks1
Principle: By increasing the cellular concentration of Skp2 or its essential cofactor Cks1, the inhibitory effect of this compound can be overcome through mass action, leading to the degradation of p27 and resumption of the cell cycle.
Expected Outcome: Cells treated with this compound will exhibit elevated p27 levels and cell cycle arrest. Subsequent overexpression of Skp2 or Cks1 should lead to a reduction in p27 levels and a partial or complete rescue of the cell cycle arrest phenotype.
Knockdown of p27
Principle: If the cell cycle arrest induced by this compound is primarily mediated by the accumulation of p27, then reducing the levels of p27 using techniques like siRNA should allow cells to progress through the cell cycle, even in the presence of the inhibitor.
Expected Outcome: Treatment with this compound will cause an accumulation of p27 and cell cycle arrest. Co-treatment with p27 siRNA should prevent the accumulation of p27 and allow cells to bypass the G1/S checkpoint.
Experimental Protocols
Protocol 1: Skp2 Overexpression Rescue Experiment
This protocol describes a method to rescue the p27 accumulation and cell cycle arrest caused by this compound by overexpressing Skp2.
Materials:
-
Cancer cell line (e.g., A549 or HT1080)
-
This compound (and other Skp2 inhibitors for comparison)
-
Skp2 expression plasmid (e.g., pcDNA3-HA-Skp2) and empty vector control
-
Lipofectamine 3000 or other suitable transfection reagent
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-p27, anti-Skp2, anti-HA tag, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Propidium (B1200493) iodide (PI) and RNase A for cell cycle analysis
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for 24 hours.
-
-
Transfection:
-
Transfect the this compound-treated cells with either the Skp2 expression plasmid or an empty vector control using Lipofectamine 3000 according to the manufacturer's instructions.
-
Incubate the cells for another 24-48 hours.
-
-
Western Blot Analysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p27, Skp2, HA-tag, and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate.
-
Quantify the band intensities to determine the relative protein levels.
-
-
Cell Cycle Analysis:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Analyze the cell cycle distribution by flow cytometry.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of Skp2 inhibitors to block the ubiquitination of p27.
Materials:
-
Recombinant E1, E2 (UbcH3), and SCF-Skp2/Cks1 complex
-
Recombinant p27 substrate
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Skp2 inhibitors (this compound, C1, etc.)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-p27 antibody
Procedure:
-
Set up the ubiquitination reactions in a total volume of 20-50 µL.
-
Pre-incubate the SCF-Skp2/Cks1 complex with the desired concentration of the Skp2 inhibitor or vehicle control for 30 minutes at room temperature.
-
Add E1, E2, ubiquitin, ATP, and the p27 substrate to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p27 antibody to detect the formation of polyubiquitinated p27.
Visualizing the Pathway and Experimental Logic
Signaling Pathway of p27 Degradation and Inhibitor Action
References
- 1. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
A Head-to-Head Comparison of Ubiquitination Inhibitors: Ubiquitination-IN-1 vs. TAK-243
For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitors targeting the ubiquitin-proteasome system is critical. This guide provides an objective comparison of two distinct ubiquitination inhibitors, Ubiquitination-IN-1 and TAK-243, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
Ubiquitination is a fundamental post-translational modification that governs a vast array of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. This compound and TAK-243 are two small molecule inhibitors that disrupt this pathway, albeit through fundamentally different mechanisms. TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apex enzyme in the ubiquitination cascade.[1][2] In contrast, this compound targets a downstream step by inhibiting the Cks1-Skp2 protein-protein interaction, a critical event for the activity of the SCF-Skp2 E3 ubiquitin ligase complex.[3][4] This guide will delve into their mechanisms of action, present their performance data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Inhibition Points
The ubiquitination cascade is a sequential enzymatic process involving three key enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). TAK-243 acts at the very beginning of this cascade, while this compound intervenes at the level of a specific E3 ligase.
TAK-243: A Pan-Ubiquitination Inhibitor
TAK-243 (also known as MLN7243) is a potent and selective inhibitor of the ubiquitin-activating enzyme, UBA1.[5][6] It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds tightly to UBA1, preventing the activation and subsequent transfer of ubiquitin to E2 enzymes.[2] This blockade of the initial step leads to a global shutdown of protein ubiquitination, affecting all cellular processes that rely on this modification.[7] The consequences of this widespread inhibition include the accumulation of unfolded proteins, induction of proteotoxic and endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[1][5][7]
This compound: A Specific E3 Ligase Complex Disruptor
This compound operates with a more targeted mechanism. It inhibits the protein-protein interaction between Cks1 and Skp2.[3][4] Skp2 is the F-box protein component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which is responsible for recognizing and targeting specific substrates for ubiquitination and subsequent degradation by the proteasome. A key substrate of the SCF-Skp2 complex is the cyclin-dependent kinase inhibitor p27Kip1 (p27). By disrupting the Cks1-Skp2 interaction, this compound prevents the proper assembly and function of the SCF-Skp2 E3 ligase, leading to the stabilization and accumulation of its substrates, such as p27.[3] This stabilization of tumor suppressors like p27 can lead to cell cycle arrest and inhibition of cancer cell proliferation.
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors has been quantified in various assays, with TAK-243 generally exhibiting significantly higher potency in cellular contexts due to its upstream and broad-spectrum activity.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| TAK-243 | UBA1 (UAE) | Enzymatic Assay | 1 nM | [5] |
| UBA1 (UAE) | Cell-Based Assay (AML cell lines) | 15-40 nM (48h) | [8] | |
| UBA1 (UAE) | Cell-Based Assay (ACC cell lines) | Nanomolar range | [1] | |
| UBA1 (UAE) | Cell-Based Assay (SCLC cell lines) | Median EC50: 15.8 nM | [9] | |
| This compound | Cks1-Skp2 Interaction | Protein-Protein Interaction Assay | 0.17 µM | [3] |
| A549 cells | Cell Viability Assay | 0.91 µM | [3] | |
| HT1080 cells | Cell Viability Assay | 0.4 µM | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the distinct points of intervention of these two inhibitors, the following diagrams illustrate the ubiquitination cascade and a general workflow for evaluating their effects.
Caption: The Ubiquitination Cascade and Points of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 3. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Ubiquitinated Proteins [labome.com]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
Comparative Analysis of Ubiquitination-IN-1 Cross-Reactivity with other E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination-IN-1, also identified as compound 24, is a potent inhibitor of the protein-protein interaction between Cks1 and Skp2, key components of the SCF-Skp2 E3 ubiquitin ligase complex.[1] This complex plays a crucial role in cell cycle progression by targeting the tumor suppressor protein p27 for ubiquitination and subsequent proteasomal degradation. By disrupting the Cks1-Skp2 interaction, this compound effectively increases the levels of p27, leading to cell cycle arrest and offering a potential therapeutic strategy for cancers characterized by p27 downregulation.[1]
This guide provides a comparative analysis of the known cross-reactivity of this compound and its analogs with other E3 ligases and related cellular targets. While comprehensive screening data against a broad panel of E3 ligases for this compound is not publicly available, this document summarizes the existing selectivity data for closely related compounds discovered through similar mechanisms.
Signaling Pathway of SCF-Skp2 Mediated p27 Ubiquitination
The following diagram illustrates the signaling pathway targeted by this compound. Under normal conditions, the SCF-Skp2 E3 ligase complex, with the essential co-factor Cks1, recognizes and binds to phosphorylated p27. This leads to the polyubiquitination of p27, marking it for degradation by the proteasome and allowing the cell cycle to proceed. This compound intervenes by disrupting the interaction between Cks1 and Skp2.
Caption: SCF-Skp2 pathway and the inhibitory action of this compound.
Quantitative Data on Selectivity
While a broad E3 ligase panel screening for this compound (compound 24) is not available in the public domain, studies on analogous compounds (referred to as C1, C2, C16, C20) that also target the Skp2-Cks1 interface provide strong evidence for their selectivity. The following table summarizes the known inhibitory activities and off-target assessments for these related Skp2 inhibitors.[2]
| Target/Process | This compound (Compound 24) | Analogs (C1, C2, C16, C20) | Rationale for Selectivity Assessment |
| Primary Target | |||
| Cks1-Skp2 Interaction | IC50 = 0.17 µM[1] | Effective inhibition of p27 ubiquitination[2] | Direct measure of the inhibitor's intended activity. |
| Counterscreening Targets | |||
| E2 Ubiquitin Charging (Ubc3) | Not Publicly Available | No inhibition observed[2] | Rules out non-specific inhibition of the ubiquitin-conjugating enzyme. |
| Cyclin E/CDK2 Kinase Activity | Not Publicly Available | No inhibition of p27 phosphorylation[2] | Excludes interference with the upstream kinase responsible for priming p27 for Skp2 recognition. |
| Cks1-Independent Skp2 Substrates | |||
| p130 Levels | Not Publicly Available | No change in protein levels[2] | Demonstrates that the inhibitor does not affect the degradation of Skp2 substrates that do not require Cks1. |
| Cdt1 Levels | Not Publicly Available | No change in protein levels[2] | Further confirms selectivity for the Cks1-dependent substrate recognition by Skp2. |
| Tob1 Levels | Not Publicly Available | No change in protein levels[2] | Provides additional evidence for the specific disruption of the Cks1-Skp2-p27 axis. |
| Cyclin E Levels | Not Publicly Available | No change in protein levels[2] | Shows that the inhibitor does not broadly affect Skp2's function with all its substrates. |
Experimental Protocols
The selectivity of Skp2-Cks1 inhibitors was determined through a series of biochemical and cellular assays designed to probe for off-target effects within the ubiquitination cascade and related pathways.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the SCF-Skp2 complex to polyubiquitinate its substrate, p27.
Caption: Workflow for the in vitro ubiquitination assay.
Methodology:
-
Recombinant E1, E2 (Ubc3), SCF-Skp2/Cks1 complex, and phosphorylated p27 are combined in a reaction buffer containing ubiquitin and ATP.
-
The test compound (e.g., this compound) or vehicle control is added to the reaction mixture.
-
The reaction is incubated at 30°C to allow for ubiquitination to occur.
-
The reaction is stopped by the addition of SDS-PAGE sample buffer.
-
The products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-p27 antibody to visualize the formation of polyubiquitinated p27 (p27-(Ub)n), which appears as a characteristic ladder. A reduction in the intensity of this ladder in the presence of the inhibitor indicates successful inhibition of the SCF-Skp2 ligase activity.[2]
E2 Ubiquitin Charging Assay
This assay is performed to ensure that the inhibitor does not directly interfere with the function of the E2 conjugating enzyme.
Methodology:
-
Recombinant E1 and His-tagged E2 (Ubc3) are incubated with ubiquitin and ATP in the presence of the test compound or vehicle.
-
The reaction is analyzed by non-reducing SDS-PAGE and Western blotting with an anti-His antibody.
-
The formation of a higher molecular weight band corresponding to the E2~Ub thioester conjugate is assessed. No change in the intensity of this band in the presence of the inhibitor indicates that the E2 charging is unaffected.[2]
Cellular Thermal Shift Assay (CETSA)
While not specifically reported for this compound, CETSA is a powerful method to confirm target engagement in a cellular context.
Methodology:
-
Cells are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The soluble protein fraction is isolated and analyzed by Western blotting for the target protein (Skp2).
-
Binding of the inhibitor to Skp2 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Conclusion
This compound is a potent and specific inhibitor of the Cks1-Skp2 protein-protein interaction, a key step in the ubiquitination and degradation of the tumor suppressor p27. While extensive cross-reactivity profiling against a broad panel of other E3 ligases is not publicly available, the existing data for analogous compounds strongly suggest a high degree of selectivity. These inhibitors do not appear to affect other components of the ubiquitin cascade, such as E2 enzyme function, nor do they impact the degradation of Cks1-independent substrates of Skp2. This specificity makes this compound and related molecules valuable tools for studying the SCF-Skp2 pathway and promising candidates for the development of targeted cancer therapies. Further comprehensive screening would be beneficial to fully delineate the selectivity profile of this compound.
References
Safety Operating Guide
Proper Disposal of Ubiquitination-IN-1: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Ubiquitination-IN-1 are critical for maintaining laboratory safety and ensuring environmental compliance. As a bioactive small molecule inhibitor, proper disposal procedures must be followed to mitigate risks to researchers and the environment. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, addressing both the compound in its pure form and solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO).
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of the compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of any powders or aerosols.[1]
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should treat it as a hazardous chemical.[2] This necessitates adherence to the institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste.
Quantitative Data and Storage
While specific quantitative disposal data for this compound is not available, the following table summarizes key handling and storage information critical for minimizing waste and ensuring stability.
| Parameter | Information |
| Chemical Form | Solid powder or solution in DMSO |
| Recommended Storage (Solid) | Store at -20°C for short-term and -80°C for long-term |
| Recommended Storage (in DMSO) | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The general workflow involves segregation, collection, and transfer of the hazardous waste to the appropriate authorities.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Solid Waste: Unused or expired pure compound.
-
Liquid Waste: Stock solutions, working solutions, and any contaminated solvents.
-
Contaminated Labware: Pipette tips, vials, tubes, gloves, and any other disposable materials that have come into contact with the compound.[1]
Each of these waste streams must be disposed of as hazardous chemical waste.
Step 2: Waste Collection and Containment
For Solid Waste:
-
Collect unused or expired solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
For Liquid Waste (including DMSO solutions):
-
Collect all liquid waste containing this compound in a designated, leak-proof container that is chemically compatible with DMSO and any other solvents used.[2]
-
It is crucial to store waste containing DMSO in tightly sealed containers to prevent contamination.
-
Do not dispose of this compound solutions down the drain.[3][4]
For Contaminated Labware:
-
Collect all contaminated disposable materials, such as pipette tips and gloves, in a separate, clearly labeled hazardous waste container.[2]
-
Chemically contaminated sharps, like needles or blades, must be disposed of in a designated, puncture-resistant sharps container.[5]
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and the approximate concentration.[1]
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic, in accordance with your institution's guidelines for satellite accumulation areas.[2][6]
Step 4: Arranging for Disposal
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[2] This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Provide accurate and complete information about the waste, including its composition and quantity, on the waste pickup request form.
Experimental Protocols: General Chemical Waste Handling
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Ubiquitination-IN-1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for the handling and disposal of Ubiquitination-IN-1, a potent ubiquitination and Cks1-Skp2 protein-protein interaction inhibitor.[1][2][3] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, research-grade small molecule inhibitors.[4][5][6]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, biologically active small molecule that should be treated as potentially hazardous.[4] Similar compounds are presumed to be toxic if swallowed or in contact with skin and may cause skin and eye irritation.[6][7][8] Therefore, a multi-layered approach to PPE is mandatory.
Recommended Personal Protective Equipment (PPE) by Laboratory Activity:
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[4] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield.[4] Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[4] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing exposure and maintaining the integrity of this compound.
1. Compound Receipt and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, which is typically -20°C.[5]
-
Store in a clearly labeled, designated, and secure location, segregated from incompatible materials.[5]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound, both in solid and solution form, should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.). If this is not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[4]
3. Solution Preparation:
-
Environment: Conduct all procedures involving the handling of solid this compound within a chemical fume hood.[5]
-
Weighing: Use a precision balance inside the fume hood and handle the solid compound with care to minimize dust generation.[5]
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid compound.[5]
-
Dissolution: Securely cap the vial and use a vortex or sonicator as required to ensure the compound is fully dissolved.[5]
Disposal Plan
All materials contaminated with this compound must be treated and disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[5]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[6]
-
Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.[6]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the safe handling workflow for this compound and the general signaling pathway it inhibits.
Caption: Safe handling workflow for this compound.
Caption: Inhibition of the Ubiquitination Pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ubiquitination 抑制剂 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
